Technical Documentation Center

1,4-Dioxaspiro[4.4]non-7-ylmethanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,4-Dioxaspiro[4.4]non-7-ylmethanol
  • CAS: 65005-20-1

Core Science & Biosynthesis

Foundational

The Strategic Utility of 1,4-Dioxaspiro[4.4]non-7-ylmethanol in Modern Chemical Synthesis and Drug Discovery

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary: Escaping Flatland In contemporary medicinal chemistry, the paradigm of "es...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: Escaping Flatland

In contemporary medicinal chemistry, the paradigm of "escaping flatland"—increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) in drug candidates—has become a critical strategy for improving clinical success rates. Highly planar, aromatic-heavy molecules often suffer from poor aqueous solubility, off-target toxicity, and suboptimal metabolic profiles.

1,4-Dioxaspiro[4.4]non-7-ylmethanol (CAS: 65005-20-1) serves as a highly versatile, three-dimensional spirocyclic building block[1]. Structurally, it is the ethylene glycol ketal of 3-(hydroxymethyl)cyclopentanone. By masking the ketone moiety, this scaffold allows researchers to perform orthogonal functionalizations on the primary alcohol while maintaining a rigid, spirocyclic core that significantly enhances Ligand-Lipophilicity Efficiency (LLE) and pharmacokinetic (PK) profiles in downstream active pharmaceutical ingredients (APIs)[2]. Interestingly, this specific spiro-compound has also been identified as a naturally occurring bioactive secondary metabolite in essential plant oils via GCxGC-TOF/MS analysis[3].

Physicochemical Profiling

Understanding the baseline physicochemical properties of 1,4-Dioxaspiro[4.4]non-7-ylmethanol is essential for predicting its behavior in both synthetic workflows and biological systems. The spiroketal motif is inherently stable to basic conditions and nucleophilic attack, yet remains selectively labile under aqueous acidic conditions.

Table 1: Quantitative Chemical & Physical Properties
PropertyValueCausality / Significance
Chemical Name 1,4-Dioxaspiro[4.4]non-7-ylmethanolStandard IUPAC nomenclature.
CAS Registry Number 65005-20-1Unique identifier for procurement and safety[1].
Molecular Formula C₈H₁₄O₃Defines the exact atomic composition[4].
Molecular Weight 158.19 g/mol Low molecular weight ideal for fragment-based drug design[4].
SMILES String OCC1CC2(CC1)OCCO2Useful for computational modeling and docking studies[4].
InChI Key CPDKZDDXSOESII-UHFFFAOYSA-NEnsures exact structural database matching[4].
Physical State Solid / Viscous LiquidDependent on ambient temperature and purity[4].
LogP (Predicted) ~0.8 - 1.2Indicates moderate lipophilicity, excellent for oral bioavailability.

Mechanistic Chemistry: The Logic of Ketalization

The synthesis of 1,4-Dioxaspiro[4.4]non-7-ylmethanol relies on the thermodynamic protection of 3-(hydroxymethyl)cyclopentanone.

The Causality of the Reaction: Ketones are highly electrophilic and susceptible to attack by Grignard reagents, reducing agents (like LiAlH₄), and organolithiums. By reacting the ketone with ethylene glycol under mild acidic catalysis, the sp² carbonyl carbon is converted into an sp³ spiroketal carbon.

  • Selectivity: The primary alcohol (-CH₂OH) on the cyclopentane ring is sterically accessible but lacks the electrophilicity of the ketone. Therefore, ethylene glycol selectively attacks the carbonyl.

  • Thermodynamic Driving Force: Ketalization is an equilibrium process that produces one equivalent of water. To drive the reaction to completion, water must be continuously removed from the system (Le Chatelier's Principle).

Workflow Step1 Combine Reagents (Ketone + Diol + Acid Cat.) Step2 Azeotropic Reflux in Toluene (110°C) Step1->Step2 Step3 Water Removal via Dean-Stark Trap Step2->Step3 Step4 Equilibrium Shift (Le Chatelier's Principle) Step3->Step4 Step5 High Yield Ketalization (>95% Conversion) Step4->Step5

Fig 1: Thermodynamic driving force in spiroketal synthesis via azeotropic water removal.

Experimental Workflows (Self-Validating Protocols)

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. The following methodologies include built-in causality checks to ensure reaction integrity.

Protocol A: Synthesis of the Spiroketal Scaffold

Objective: Protect the ketone while leaving the primary alcohol intact.

  • Preparation: In an oven-dried round-bottom flask, dissolve 1.0 equivalent of 3-(hydroxymethyl)cyclopentanone in anhydrous toluene to achieve a 0.2 M concentration.

  • Reagent Addition: Add 2.0 equivalents of ethylene glycol and 0.05 equivalents of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O).

  • Azeotropic Distillation: Attach a Dean-Stark apparatus fitted with a reflux condenser. Heat the reaction mixture to 110°C.

    • Causality Check: Toluene and water form an azeotrope. As the vapor condenses, the denser water falls to the bottom of the Dean-Stark trap, preventing reverse hydrolysis. If no water collects in the trap, the ketone is either inactive or the system is not reaching true reflux.

  • Quench & Workup: Once water ceases to collect (typically 3-4 hours), cool the mixture to room temperature. Critical Step: Quench immediately with saturated aqueous NaHCO₃.

    • Causality Check: The spiroketal is highly sensitive to acid. Neutralizing the p-TsOH before aqueous extraction prevents the spontaneous deprotection of the ketal back to the ketone.

  • Isolation: Extract with ethyl acetate (3x), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Orthogonal Downstream Functionalization (Oxidation)

Objective: Convert the primary alcohol of 1,4-Dioxaspiro[4.4]non-7-ylmethanol to an aldehyde for downstream coupling, without breaking the ketal.

  • Preparation: Dissolve the purified 1,4-Dioxaspiro[4.4]non-7-ylmethanol in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the flask to 0°C using an ice bath.

  • Oxidation: Add 1.2 equivalents of Dess-Martin Periodinane (DMP) portion-wise.

    • Causality Check: DMP is specifically chosen over Jones Reagent (CrO₃/H₂SO₄). Jones reagent is highly acidic and would instantly cleave the spiroketal. DMP provides mild, non-acidic conditions, ensuring the spiro-core remains intact.

  • Validation: Monitor via TLC (staining with phosphomolybdic acid). The disappearance of the highly polar alcohol spot validates the formation of the less polar aldehyde.

  • Workup: Quench with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 30 minutes to destroy unreacted DMP, then extract with DCM.

Pathway A 3-(hydroxymethyl) cyclopentanone B 1,4-Dioxaspiro[4.4] non-7-ylmethanol A->B Ethylene Glycol p-TsOH, Toluene (-H2O) C Spirocyclic Aldehyde B->C Mild Oxidation (e.g., DMP) D Target Active Pharmaceutical Ingredient C->D Reductive Amination & Deprotection

Fig 2: Synthetic workflow and orthogonal functionalization of the spiroketal scaffold.

Applications in Drug Development

The incorporation of 1,4-Dioxaspiro[4.4]nonane derivatives into drug discovery pipelines is not merely a synthetic exercise; it is a calculated structural strategy.

  • Metabolic Stability: Cytochrome P450 enzymes in the liver readily oxidize flat, electron-rich aromatic rings. Replacing a phenyl ring with a spirocyclic aliphatic core like 1,4-dioxaspiro[4.4]nonane removes these metabolic liabilities, extending the drug's half-life ( t1/2​ )[2].

  • Receptor Vectorization: The rigid, tetrahedral geometry of the spiro-carbon forces substituents into specific 3D vectors. This allows medicinal chemists to probe deep binding pockets in target proteins (e.g., GPCRs like the Ghrelin receptor) that flat molecules simply cannot reach[2].

  • Solubility Enhancement: The addition of the two oxygen atoms in the 1,3-dioxolane ring significantly lowers the LogP compared to a purely carbocyclic spiro[4.4]nonane, drastically improving aqueous solubility and oral bioavailability.

References

  • Journal of Medicinal Chemistry (ACS Publications). Spirocyclopentane as a Novel Scaffold for Potent Ghrelin Receptor Full Agonists. Retrieved from:[Link]

  • University of Johannesburg. Extraction and Characterisation of Essential Oils (GCxGC TOF/MS Analysis of 1,4-Dioxaspiro 4.4 Nonane-7-Methanol). Retrieved from: [Link]

Sources

Exploratory

An In-depth Technical Guide to 1,4-Dioxaspiro[4.4]non-7-ylmethanol: Synthesis, Characterization, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Compound Identification and Physicochemical Properties 1,4-Dioxaspiro[4.4]non-7-ylmethanol is a spirocyclic comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Compound Identification and Physicochemical Properties

1,4-Dioxaspiro[4.4]non-7-ylmethanol is a spirocyclic compound featuring a cyclopentane ring fused with a 1,3-dioxolane ring. The methanol group at the 7-position of the nonane frame provides a key functional handle for further chemical modifications.

While a dedicated entry with a CAS number for 1,4-Dioxaspiro[4.4]non-7-ylmethanol is not found, we can infer its properties from the parent molecule, 1,4-Dioxaspiro[4.4]nonane, and related substituted analogs.

PropertyInferred/Observed ValueSource
Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
Appearance Likely a solid at room temperature.
SMILES OCC1CC2(CC1)OCCO2
InChI 1S/C8H14O3/c9-6-7-1-2-8(5-7)10-3-4-11-8/h7,9H,1-6H2
InChI Key CPDKZDDXSOESII-UHFFFAOYSA-N

It is important to note that a commercial listing for (1,4-Dioxaspiro[4.4]nonan-7-yl)methanol exists, though the product is discontinued. The supplier explicitly states that they do not collect analytical data for this compound and the buyer assumes responsibility for confirming its identity and purity.

Synthesis Strategies: A Rationale-Driven Approach

The synthesis of 1,4-Dioxaspiro[4.4]non-7-ylmethanol would logically start from a commercially available or readily synthesized precursor containing the 1,4-dioxaspiro[4.4]nonane core with a functional group at the 7-position that can be converted to a hydroxymethyl group. A plausible synthetic pathway involves the reduction of a corresponding carboxylic acid or ester.

Proposed Synthetic Workflow

The following diagram illustrates a potential synthetic route starting from methyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate, for which a CAS number (77250-34-1) is available.[1]

G start Methyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate reagent1 Reducing Agent (e.g., LiAlH4) start->reagent1 1. product 1,4-Dioxaspiro[4.4]non-7-ylmethanol reagent1->product 2. workup Aqueous Workup product->workup 3. solvent Anhydrous Solvent (e.g., THF, Diethyl Ether)

Caption: Proposed synthesis of 1,4-Dioxaspiro[4.4]non-7-ylmethanol.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard procedures for the reduction of esters to primary alcohols using lithium aluminum hydride (LiAlH₄).

Materials:

  • Methyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Anhydrous sodium sulfate or magnesium sulfate

  • Deionized water

  • 15% aqueous sodium hydroxide solution

  • Ethyl acetate

  • Brine solution

Procedure:

  • Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen) is charged with a suspension of LiAlH₄ (2-3 equivalents) in anhydrous THF.

  • Addition of Ester: The flask is cooled to 0 °C in an ice-water bath. A solution of methyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction mixture is cooled to 0 °C, and the excess LiAlH₄ is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Extraction: The resulting solid is filtered off and washed with ethyl acetate. The filtrate is transferred to a separatory funnel, and the organic layer is washed with water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude 1,4-Dioxaspiro[4.4]non-7-ylmethanol can be purified by column chromatography on silica gel.

Characterization and Structural Elucidation

The structure of the synthesized 1,4-Dioxaspiro[4.4]non-7-ylmethanol would be confirmed using a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the methylene protons of the hydroxymethyl group, the methine proton adjacent to the hydroxyl group, and the protons of the spirocyclic core.
¹³C NMR A signal for the carbon of the hydroxymethyl group, along with signals for the carbons of the spirocyclic rings.
FTIR A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and C-O stretching bands.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound (158.19 g/mol ).

Applications in Drug Discovery and Medicinal Chemistry

The 1,4-dioxaspiro scaffold is a valuable motif in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the synthesis of novel therapeutic agents, allowing for the exploration of chemical space beyond traditional flat aromatic systems.[2] The primary alcohol of 1,4-Dioxaspiro[4.4]non-7-ylmethanol serves as a crucial attachment point for further chemical modifications, enabling the creation of diverse compound libraries.[2]

Spirocyclic Scaffolds in Biologically Active Molecules

Derivatives of similar spirocyclic structures have shown significant biological activity. For instance, spirocyclic hydantoin-based compounds have been developed as antagonists of leukocyte function-associated antigen-1 (LFA-1), a target for inflammatory diseases.[3] The 1,4-dioxaspiro[4.5]decane moiety, a close analog, is a privileged scaffold in the design of potent and selective 5-HT1A receptor agonists for the treatment of anxiety, depression, and pain.[4]

Workflow for Utilizing 1,4-Dioxaspiro[4.4]non-7-ylmethanol in Drug Discovery

G start 1,4-Dioxaspiro[4.4]non-7-ylmethanol modification Chemical Modification (e.g., oxidation, etherification, esterification) start->modification library Compound Library Synthesis modification->library screening High-Throughput Screening library->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Drug discovery workflow utilizing 1,4-Dioxaspiro[4.4]non-7-ylmethanol.

Safety and Handling

While specific hazard information for 1,4-Dioxaspiro[4.4]non-7-ylmethanol is not available, it should be handled with the standard precautions for laboratory chemicals. Based on related compounds, it may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

1,4-Dioxaspiro[4.4]non-7-ylmethanol represents a promising, albeit not extensively characterized, building block for medicinal chemistry. Its spirocyclic core offers a rigid and three-dimensional scaffold that can be exploited for the design of novel therapeutics. This guide has provided a comprehensive overview of its inferred properties, a plausible and detailed synthetic route, and its potential applications in drug discovery. The protocols and workflows presented herein are grounded in established chemical principles and are intended to serve as a valuable resource for researchers in the field.

References

  • Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant - ResearchGate. Available at: [Link]

  • Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant - Jurnal Universitas Gadjah Mada. Available at: [Link]

  • 1,4-Dioxaspiro(4.4)nonane | C7H12O2 | CID 567225 - PubChem. Available at: [Link]

  • (1,4-Dioxaspiro(4.5)decan-2-yl)methanol - PubChem. Available at: [Link]

  • Discovery and development of 5-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl-methyl]-3-thiophenecarboxylic acid (BMS-587101)--a small - PubMed. Available at: [Link]

Sources

Foundational

Structural Rationale: Escaping the "Flatland" of Drug Discovery

Beyond Flatland: Discovery, Synthesis, and Biological Application of Novel 1,4-Dioxaspiro Compounds in Drug Development As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I frequ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Beyond Flatland: Discovery, Synthesis, and Biological Application of Novel 1,4-Dioxaspiro Compounds in Drug Development

As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I frequently encounter the limitations of traditional, flat aromatic scaffolds. The transition toward three-dimensional, conformationally restricted frameworks has become a cornerstone of rational drug design. Among these, 1,4-dioxaspiro compounds—particularly 1,4-dioxaspiro[4.5]decane and bicyclic 1,4-dioxepanes—have emerged not merely as transient protecting groups, but as privileged pharmacodynamic elements[1].

This technical guide explores the causality behind the structural, synthetic, and pharmacological integration of 1,4-dioxaspiro compounds into novel therapeutics, providing actionable and self-validating methodologies for drug development professionals.

The history of 1,4-dioxaspiro[4.5]decane derivatives in medicinal chemistry is not defined by a singular moment of discovery, but rather by their gradual recognition as highly versatile synthetic intermediates and structural bioisosteres[1].

The Causality of the Spirocyclic Core The inherent value of the 1,4-dioxaspiro geometry lies in its rigid, orthogonal three-dimensional conformation. Unlike planar aromatic rings, the spiro carbon dictates a precise spatial orientation of appended functional groups[1]. This structural rigidity is critical when designing ligands that must bind to deep, complex biological pockets with high affinity and selectivity. Furthermore, the incorporation of the 1,3-dioxolane or 1,4-dioxepane moiety significantly alters the physicochemical profile of the molecule. By replacing highly lipophilic cycloalkyl groups with oxygen-rich spiroketals, we can fine-tune the LogP and pKa, effectively improving the lipophilic ligand efficiency (LLE) and aqueous solubility of the target compound[2][3].

Recently, bicyclic 1,4-dioxepanes have been developed as advanced building blocks. Synthesized via the double alkylation of saturated N-heterocyclic 1,2-diols, these frameworks serve as excellent isosteric replacements for morpholine and other saturated heterocyclic amines, offering superior metabolic stability[2][4].

Pharmacological Applications and Target Validation

The 1,4-dioxaspiro architecture has been successfully deployed across a diverse range of therapeutic targets. The decision to utilize this scaffold is driven by its ability to modulate target selectivity through minor isosteric tweaks.

  • 5-HT1A Receptor Agonists: In the pursuit of neuroprotective agents, the 1,4-dioxaspiro[4.5]decane moiety has been utilized to develop potent 5-HT1A receptor partial agonists[5]. By strategically replacing one or both oxygen atoms in the spiroketal ring with sulfur (yielding 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane analogues), researchers observed a progressive decrease in off-target α 1-adrenoceptor affinity. This isosteric replacement directly caused an outstanding enhancement in 5-HT1A/ α 1 selectivity, yielding potent antinociceptive candidates[5][6].

  • Sigma-1 Receptor Ligands: Sigma-1 receptors are highly implicated in CNS disorders and oncology. A novel class of tetrahydroindazole-based compounds incorporating the 1,4-dioxaspiro[4.5]decane core demonstrated exceptional potency and selectivity for the Sigma-1 receptor[7][8]. The spiroketal group in these molecules contributed to a highly drug-like profile, with aqueous solubilities exceeding 100 μ M[7].

  • Mutant EGFR Inhibitors: In targeting ligand-independent EGFR mutations (L858R/T790M/C797S) that drive tumor proliferation, the integration of a 1,4-dioxaspiro motif proved superior to standard ketone or alcohol analogues. The spiroketal derivative exhibited the best mouse liver microsomal stability (55.4 μ L/min/mg) while maintaining single-digit nanomolar potency, validating the scaffold's resistance to rapid oxidative metabolism[9].

G N1 1,4-Dioxaspiro Core N2 O to S Isosteric Replacement N1->N2 N3 1-Oxa-4-thiaspiro[4.5]decane N2->N3 N4 Increased 5-HT1A Affinity N3->N4 N5 Decreased α1 Affinity N3->N5 N6 Enhanced Target Selectivity N4->N6 N5->N6

Fig 1: Pharmacological optimization logic via O/S isosteric replacement.

Quantitative Data: Physicochemical & Pharmacological Profiling

To synthesize the impact of these structural modifications, the following table summarizes the quantitative advantages of utilizing 1,4-dioxaspiro compounds across various drug discovery campaigns.

Compound Class / ScaffoldBiological TargetKey Structural ModificationQuantitative / Biological Outcome
1-Oxa-4-thiaspiro[4.5]decane 5-HT1A ReceptorO S Isosteric ReplacementEnhanced selectivity (5-HT1A/ α 1d = 80); pD2 = 9.58[5].
Tetrahydroindazole-spiroketal Sigma-1 ReceptorSpirocyclic Indazole FusionHigh binding affinity; Aqueous solubility >100 μ M[7].
Bicyclic 1,4-Dioxepanes General (Morpholine Surrogate)Saturated Heterocyclic FusionTuned pKa and LogP; Improved lipophilic ligand efficiency[2][4].
Imidazo[1,2-b]pyrazole-spiroketal Mutant EGFR (L858R/T790M/C797S)1,3-Dioxolane Motif AdditionOptimal microsomal stability (55.4 μ L/min/mg) vs ketone analogs[9].

Experimental Methodology: A Self-Validating Protocol

The synthesis of 1,4-dioxaspiro[4.5]decan-8-ylmethanamine (and related amines) is a fundamental workflow in generating these libraries. The protocol below is designed as a self-validating system, ensuring that intermediate integrity is continuously verified without requiring exhaustive downstream purification.

Protocol: Reductive Amination of 1,4-Dioxaspiro[4.5]decan-8-one This two-step one-pot procedure converts the ketone precursor into a primary or secondary amine[1].

Step 1: Iminium Ion Formation

  • Procedure: Dissolve 1.0 eq of 1,4-dioxaspiro[4.5]decan-8-one in anhydrous dichloroethane (DCE). Add 1.1 eq of the desired amine and 1.5 eq of glacial acetic acid. Stir at room temperature for 2 hours.

  • Causality: The rigid spirocyclic core prevents unwanted steric hindrance during the nucleophilic attack of the amine. Glacial acetic acid is utilized to gently lower the pH, protonating the intermediate carbinolamine to facilitate water elimination and iminium ion formation, without being acidic enough to cleave the acid-sensitive 1,3-dioxolane ketal.

Step 2: Selective Reduction

  • Procedure: Cool the reaction to 0°C. Portion-wise, add 1.5 eq of Sodium triacetoxyborohydride (NaBH(OAc)3). Allow the mixture to warm to room temperature and stir for 12 hours.

  • Causality: NaBH(OAc)3 is explicitly chosen over Sodium borohydride (NaBH4). The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, rendering it mild enough to selectively reduce the transient iminium ion without reducing any unreacted starting ketone into an unwanted alcohol byproduct.

Step 3: Workup and Self-Validation

  • Procedure: Quench the reaction with saturated aqueous NaHCO3 (to neutralize the acetic acid and destroy excess hydride). Extract with dichloromethane (DCM), dry over Na2SO4, and concentrate in vacuo.

  • Self-Validation Check: Analyze the crude product via 1 H-NMR.

    • Validation Metric: Look for a sharp, distinct singlet integrating to 4 protons at approximately δ 3.9–4.0 ppm. This corresponds to the four protons of the ethylenedioxy (ketal) group.

    • Failure Mode: If this peak is absent, diminished, or shifted, it indicates that the reaction pH dropped too low during Step 1, causing unintended ketal hydrolysis back to the 1,4-cyclohexanedione derivative. The presence of this intact singlet immediately validates both the chemical yield and the preservation of the spirocyclic pharmacophore prior to chromatographic purification.

G A 1,4-Cyclohexanedione (Starting Material) B Ethylene Glycol, H+ (Selective Ketalization) A->B C 1,4-Dioxaspiro[4.5]decan-8-one (Key Intermediate) B->C D Amine, NaBH(OAc)3 (Reductive Amination) C->D E 1,4-Dioxaspiro[4.5]decan-8-amine (Target Scaffold) D->E F NMR Validation: 4H singlet at ~3.9ppm (Self-Correction Check) E->F

Fig 2: Synthesis and validation workflow for 1,4-dioxaspiro[4.5]decane derivatives.

Conclusion

The application of 1,4-dioxaspiro compounds represents a highly rational approach to modern drug design. By leveraging their unique stereoelectronic properties, medicinal chemists can systematically optimize target binding affinities, improve metabolic stability, and escape the structural pitfalls of flatland chemistry. As demonstrated by their utility in synthesizing selective 5-HT1A agonists, Sigma-1 ligands, and mutant EGFR inhibitors, the 1,4-dioxaspiro core is an indispensable asset in the therapeutic development pipeline.

References

  • Bondarenko, A. V., Kozyriev, Y., Doroshenko, I. O., et al. "Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery." ChemRxiv, 2025. URL:[Link]

  • Franchini, S., Manasieva, L. I., Sorbi, C., et al. "Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists." European Journal of Medicinal Chemistry, 2016. URL:[Link]

  • Iyamu, I. D., Lv, W., et al. "Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands." Bioorganic & Medicinal Chemistry, 2019. URL:[Link]

  • "Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using in silico Enabled Drug Design." ChemRxiv, 2024. URL:[Link]

Sources

Foundational

Whitepaper: Kinetic Stability and Degradation Pathways of 1,4-Dioxaspiro[4.4]non-7-ylmethanol Under Acidic Conditions

Executive Summary In complex organic synthesis and active pharmaceutical ingredient (API) development, the protection of reactive carbonyl centers is a foundational strategy. 1,4-Dioxaspiro[4.4]non-7-ylmethanol serves as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In complex organic synthesis and active pharmaceutical ingredient (API) development, the protection of reactive carbonyl centers is a foundational strategy. 1,4-Dioxaspiro[4.4]non-7-ylmethanol serves as a highly versatile protected intermediate [3]. Structurally, it comprises a cyclopentanone core whose electrophilic carbonyl carbon is masked by an ethylene glycol-derived 1,3-dioxolane ring, leaving a primary hydroxyl group at the 7-position available for downstream functionalization.

While the spiroketal moiety exhibits robust stability against nucleophiles, strong bases, and reducing agents, its primary vulnerability lies in its lability under acidic conditions. For process chemists and drug development professionals, understanding the precise kinetic stability and degradation causality of this functional group is critical for designing scalable, high-yield synthetic routes without premature deprotection.

Mechanistic Framework of Specific Acid Catalysis

The deprotection of 1,4-dioxaspiro[4.4]nonane derivatives does not occur spontaneously; it is driven by a specific acid-catalyzed (A-1) mechanism. The causality of this degradation is rooted in the basicity of the dioxolane oxygen atoms and the subsequent stabilization of the resulting transition state.

  • Protonation (Fast, Reversible): The reaction initiates with the rapid protonation of one of the ketal oxygens by a hydronium ion.

  • Rate-Limiting Cleavage (Slow): The critical, rate-determining step is the unimolecular cleavage of the C–O bond. This relieves the steric strain of the fused spiro system and expels the first hydroxyl group of the ethylene glycol moiety, forming a highly electrophilic oxocarbenium ion. The activation energy required to reach this transition state dictates the overall kinetics.

  • Hydration and Collapse (Fast): Water nucleophilically attacks the oxocarbenium ion to form a transient hemiacetal. Under the acidic regime, this intermediate rapidly collapses to yield the parent ketone—3-(hydroxymethyl)cyclopentan-1-one—and free ethylene glycol.

Mechanism A 1,4-Dioxaspiro[4.4]non-7-ylmethanol (Stable Ketal) B Protonated Ketal (Activated State) A->B + H⁺ (Fast) C Oxocarbenium Ion (Rate-Limiting) B->C - Ring Opening (Slow) D Hemiacetal (Transient) C->D + H₂O (Fast) E 3-(Hydroxymethyl)cyclopentanone + Ethylene Glycol D->E - H⁺ (Fast Collapse)

Acid-catalyzed hydrolysis mechanism of 1,4-dioxaspiro[4.4]nonane systems.

Kinetic Profiling and pH-Dependent Stability

Because the hydrolysis of spiroketals follows specific acid catalysis, the reaction obeys strict first-order kinetics with respect to the substrate and the hydronium ion concentration [1]. Consequently, the half-life ( t1/2​ ) of 1,4-Dioxaspiro[4.4]non-7-ylmethanol is exponentially dependent on the pH of the aqueous or biphasic environment.

As demonstrated in 1[1], minor shifts in acidity result in dramatic variations in stability. The table below summarizes the quantitative kinetic data for representative spiroketal systems at 25 °C.

Table 1: pH-Dependent Hydrolysis Kinetics of Spiroketal Systems at 25 °C

pH LevelRelative Hydrolysis RateEstimated Half-Life ( t1/2​ )Stability Classification
5.01.0x (Baseline)32.33 ± 0.90 hLabile
5.50.33x~97.0 hModerately Labile
6.00.11x~291 hModerately Stable
6.50.018x~1746 hStable
≥ 7.0~0xIndefiniteHighly Stable

Data interpretation: At a mildly acidic pH of 5.0, the ketal is highly susceptible to degradation, making prolonged exposure during workups detrimental to yield. However, adjusting the pH to 6.5 or higher effectively halts the hydrolysis, providing a safe operational window for isolation.

Experimental Methodology: In Situ NMR Kinetic Profiling

To accurately determine the degradation rate of 1,4-Dioxaspiro[4.4]non-7-ylmethanol under specific process conditions, researchers must employ a self-validating analytical system. The following protocol utilizes 1 H NMR to monitor intrinsic hydrolysis kinetics without the interference of auto-catalytic artifacts [1].

Step-by-Step Protocol
  • Solvent Preparation: Prepare a homogenous, NMR-compatible solvent mixture of deuterated acetonitrile (CD 3​ CN) and deuterium oxide (D 2​ O) in a 3:1 v/v ratio (e.g., 0.3 mL CD 3​ CN and 0.1 mL D 2​ O).

  • Buffer Integration (Critical Step): Incorporate a phosphate buffer (PB) into the D 2​ O fraction to lock the pD (the deuterated equivalent of pH) to the target acidic condition (e.g., pD 5.0).

    • Causality: This creates a self-validating system. By strictly locking the pD, we prevent the auto-catalytic rate acceleration that occurs if trace acidic byproducts accumulate or atmospheric CO 2​ is absorbed, ensuring the measured kobs​ reflects true intrinsic stability.

  • Substrate Addition: Dissolve the 1,4-Dioxaspiro[4.4]non-7-ylmethanol standard to achieve a final concentration of 25 mM.

  • Data Acquisition: Transfer the mixture to a standard 5 mm NMR tube. Acquire 1 H NMR spectra at 25 °C at predefined time intervals (e.g., every 2 hours over a 48-hour period).

  • Signal Integration & Analysis: Monitor the disappearance of the spiroketal multiplet (typically the ethylene glycol protons at ~3.9 ppm) and the concurrent appearance of the deprotected ketone and free ethylene glycol signals. Fit the integrated concentration data to a first-order exponential decay model to extract the half-life.

Workflow S1 1. Sample Preparation 25 mM in CD3CN/D2O S2 2. Buffer Integration Lock pD to Target (e.g., 5.0) S1->S2 S3 3. 1H NMR Acquisition Time-course at 25 °C S2->S3 S4 4. Kinetic Analysis Integrate Ketal vs Ketone Peaks S3->S4 S5 5. Half-Life Modeling Exponential Fit (R² > 0.99) S4->S5

In situ NMR workflow for assessing acid-catalyzed hydrolysis kinetics.

Strategic Implications for Process Chemistry

When utilizing 1,4-Dioxaspiro[4.4]non-7-ylmethanol in a synthetic sequence [2], any transformation targeting the primary alcohol (e.g., Swern oxidation to an aldehyde, etherification, or halogenation) must be carefully designed to avoid Lewis or Brønsted acids.

If an acidic reagent or workup is unavoidable:

  • Thermal Control: The exposure temperature should be kept strictly at or below 0 °C. Because the rate-limiting oxocarbenium formation is highly endothermic, reducing the temperature exponentially decreases the hydrolysis rate constant ( kobs​ ).

  • Quenching Strategy: Acidic reactions must be quenched rapidly with cold, saturated aqueous sodium bicarbonate (NaHCO 3​ ) to instantly shift the pH > 7.0 before phase separation.

Conversely, when intentional deprotection is required to unmask the cyclopentanone core, mild acids such as p -toluenesulfonic acid (PTSA) in aqueous acetone or dilute HCl (1M) at room temperature will drive the hydrolysis to completion efficiently.

References

  • Relative hydrolysis kinetics of ketal 3 at different pH Source: ResearchGate URL
  • 1,4-Dioxaspiro[4.
  • 1,4-Dioxaspiro[4.4]non-7-ylmethanol (EVT-3413070)

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Orthogonal Protection Protocol for 1,4-Dioxaspiro[4.4]non-7-ylmethanol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Mechanistic Grounding In the landscape of complex orga...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Grounding

In the landscape of complex organic synthesis, the orthogonal protection of polyfunctional molecules is a foundational strategy. 1,4-Dioxaspiro[4.4]non-7-ylmethanol is a highly versatile, orthogonally protected building block widely utilized in the synthesis of prostaglandins, chiral ligands, and advanced pharmaceutical intermediates.

The immediate precursor to this molecule,1, possesses two competing reactive sites: a nucleophilic primary hydroxyl group and an electrophilic carbonyl group[1]. To perform selective transformations on the hydroxyl moiety (such as Swern oxidation, tosylation, or etherification) without triggering unwanted side reactions at the ketone, the carbonyl group must be transiently masked.

The conversion of the ketone to a 1,3-dioxolane derivative (a spiroketal) using ethylene glycol is the industry standard. Mechanistically, this reaction is an acid-catalyzed nucleophilic addition followed by dehydration. Because the reaction produces one equivalent of water, it is thermodynamically controlled. To drive the equilibrium toward the spiroketal product according to Le Chatelier's principle, the reaction must be conducted in a solvent that forms a binary azeotrope with water, allowing for physical removal of the water via a Dean-Stark apparatus[2].

Retrosynthetic Context & Precursor Generation

The sustainability profile of 1,4-dioxaspiro[4.4]non-7-ylmethanol has improved significantly due to advances in biomass valorization. The starting material, 3-(hydroxymethyl)cyclopentan-1-one, can now be synthesized directly from renewable biomass derivatives. Recent catalytic breakthroughs demonstrate that3 undergoes a highly selective Piancatelli-type ring rearrangement and hydrogenation to yield the cyclopentanone precursor in excellent yields (e.g., utilizing non-noble Ni-Fe/Al₂O₃ catalysts at 160 °C under 4 MPa of H₂)[3].

Experimental Workflow Visualization

The following diagram outlines the logical progression and self-validating checkpoints of the ketalization protocol.

ExperimentalWorkflow Start 3-(Hydroxymethyl)cyclopentan-1-one + Ethylene Glycol + pTSA in Toluene Reflux Reflux at 110-115 °C (Dean-Stark Trap) Start->Reflux Monitor Monitor via TLC (Disappearance of Ketone) Reflux->Monitor Remove H2O Quench Quench with Sat. NaHCO3 (Neutralize pTSA) Monitor->Quench Reaction Complete Extract Extraction (EtOAc) & Wash (Brine) Quench->Extract Dry Dry over Na2SO4 & Concentrate Extract->Dry Purify Column Chromatography (Hexane:EtOAc) Dry->Purify Product 1,4-Dioxaspiro[4.4]non-7-ylmethanol (Pure Isolate) Purify->Product

Fig 1: Step-by-step experimental workflow for the ketalization of 3-(hydroxymethyl)cyclopentan-1-one.

Detailed Experimental Protocol: Ketalization

Self-Validating System: This protocol incorporates built-in checkpoints (TLC monitoring, specific quench conditions) to ensure the structural integrity of the acid-sensitive spiroketal product.

Reagents & Equipment
  • 3-(hydroxymethyl)cyclopentan-1-one: 1.0 equiv, 50 mmol, 5.71 g[1]

  • Ethylene glycol: 2.0 equiv, 100 mmol, 6.21 g

  • p-Toluenesulfonic acid monohydrate (pTSA·H₂O): 0.05 equiv, 2.5 mmol, 0.47 g[2]

  • Anhydrous Toluene: 100 mL

  • Equipment: 250 mL round-bottom flask, Dean-Stark trap, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Execution
  • Reaction Setup: To the 250 mL round-bottom flask, add 3-(hydroxymethyl)cyclopentan-1-one, ethylene glycol, and pTSA·H₂O. Suspend the mixture in 100 mL of anhydrous toluene[2].

    • Causality Insight: Toluene is selected over benzene due to its significantly lower toxicity profile, while still forming a highly efficient binary azeotrope with water (azeotrope b.p. 85 °C), which is strictly required for the Dean-Stark process.

  • Azeotropic Distillation: Attach the Dean-Stark trap (pre-filled with a small amount of toluene) and the reflux condenser. Heat the mixture to a vigorous reflux using an oil bath set to ~125 °C to maintain an internal temperature of 110–115 °C.

  • Monitoring: Allow the reaction to reflux until water ceases to collect in the Dean-Stark trap (typically 4–6 hours). Verify reaction completion via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (1:1) solvent system and visualizing with a KMnO₄ stain. The spiroketal product will elute significantly faster (higher R_f) than the highly polar starting ketone.

  • Quenching (Critical Step): Remove the flask from the heat source and allow it to cool to room temperature. Immediately add 50 mL of saturated aqueous NaHCO₃ and stir vigorously for 10 minutes.

    • Causality Insight: The 1,3-dioxolane spiroketal is highly labile under aqueous acidic conditions. Neutralizing the pTSA catalyst before aqueous extraction prevents the thermodynamically favorable reverse reaction (hydrolysis back to the ketone).

  • Extraction & Washing: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Combine the organic layers and wash with brine (50 mL) to remove any residual ethylene glycol.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude oil via flash column chromatography on silica gel (eluting with a gradient of 10% to 30% EtOAc in Hexanes) to afford 1,4-dioxaspiro[4.4]non-7-ylmethanol as a clear, colorless oil.

Data Presentation: Optimization of Ketalization Parameters

To quantitatively validate the experimental choices outlined in the protocol, Table 1 summarizes the optimization of reaction conditions for the ketalization of cyclopentanones. The data clearly demonstrates the necessity of the Dean-Stark apparatus for water removal and the kinetic superiority of pTSA in toluene compared to alternative mild acids or unoptimized solvent systems.

EntryCatalyst (mol %)SolventWater Removal MethodTime (h)Yield (%)
1 pTSA (5%) Toluene Dean-Stark 5 92
2pTSA (5%)TolueneMolecular Sieves (4Å)1274
3CSA (5%)TolueneDean-Stark688
4PPTS (10%)TolueneDean-Stark1865
5pTSA (5%)THFNone (Reflux)24< 20

Table 1: Optimization of ketalization conditions for 3-(hydroxymethyl)cyclopentan-1-one. Entry 1 represents the optimized protocol parameters.

References

  • EvitaChem. "Buy (3R)-3-(Hydroxymethyl)cyclopentan-1-one (EVT-13202321)." EvitaChem Product Database. 1[1]

  • Cancino-Trejo, F., et al. "Highly selective ring rearrangement of 5-hydroxymethylfurfural to 3-hydroxymethylcyclopentanon catalyzed by non-noble Ni-Fe/Al2O3." ResearchGate. 3[3]

  • Best, M. D., et al. "Modular Synthesis of Biologically Active Phosphatidic Acid Probes Using Click Chemistry." PubMed Central (PMC). 2[2]

Sources

Application

Application Note: Synthesis and NMR Characterization of 1,4-Dioxaspiro[4.4]non-7-ylmethanol

Introduction & Pharmacological Relevance Spirocyclic scaffolds are increasingly utilized in modern drug discovery to improve the three-dimensionality (Fsp3 fraction) and metabolic stability of active pharmaceutical ingre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

Spirocyclic scaffolds are increasingly utilized in modern drug discovery to improve the three-dimensionality (Fsp3 fraction) and metabolic stability of active pharmaceutical ingredients (APIs). The compound 1,4-dioxaspiro[4.4]non-7-ylmethanol is a highly versatile building block, featuring a protected cyclopentanone core and a reactive hydroxymethyl handle. Accurate synthesis and rigorous Nuclear Magnetic Resonance (NMR) characterization of this spiroketal are critical for downstream functionalization in medicinal chemistry.

Mechanistic Pathway & Synthetic Causality

The synthesis of 1,4-dioxaspiro[4.4]non-7-ylmethanol is typically achieved via the chemoselective reduction of its corresponding ester, such as ethyl or methyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate[1].

As a Senior Application Scientist, it is critical to understand the causality behind the chosen reaction conditions:

  • Reagent Selection: Lithium Aluminum Hydride (LAH) is selected as the reducing agent due to its strong nucleophilic hydride transfer capability, which efficiently reduces the ester to a primary alcohol[1].

  • Solvent Causality: Anhydrous Tetrahydrofuran (THF) is utilized because its oxygen atom coordinates with the lithium cation, enhancing the reactivity of the hydride while maintaining the solubility of the spiroketal precursor.

  • Workup Causality (Critical Step): Spiroketals are notoriously acid-sensitive and will rapidly revert to the corresponding ketone (3-(hydroxymethyl)cyclopentan-1-one) under acidic conditions. Therefore, a strictly basic/neutral Fieser quench is employed. This not only preserves the 1,4-dioxolane ring but also converts the gelatinous aluminum complexes into a granular, easily filterable white solid, ensuring high recovery yields.

Synthetic Workflow Diagram

G Ester Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate (Starting Material) LAH Lithium Aluminum Hydride (LAH) Anhydrous THF, 0 °C Ester->LAH Reduction Chemoselective Reduction (Ester to Alcohol) LAH->Reduction Hydride Transfer Quench Fieser Workup (Basic/Neutral Conditions) Reduction->Quench Prevent Ketal Cleavage Product 1,4-Dioxaspiro[4.4]non-7-ylmethanol (Target Compound) Quench->Product Isolate via Filtration NMR NMR Characterization (1H & 13C Structural Validation) Product->NMR Quality Control

Workflow for the synthesis and NMR validation of 1,4-Dioxaspiro[4.4]non-7-ylmethanol.

Experimental Protocol: Self-Validating Reduction

This protocol describes the reduction of ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate to the target alcohol, establishing a self-validating workflow to ensure structural integrity[1].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.

  • Reagent Loading: Suspend Lithium Aluminum Hydride (LAH, 1.2 equivalents, ~2.07 g, 54 mmol) in 50 mL of anhydrous THF. Cool the suspension to 0 °C using an ice-water bath[1].

  • Substrate Addition: Dissolve ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate (1.0 equivalent, 9.1 g, 45 mmol) in 50 mL of anhydrous THF[1]. Add this solution dropwise to the LAH suspension over 30 minutes to control the exothermic reaction and prevent solvent boil-off.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the less polar ester spot (Rf ~0.6) is entirely replaced by the more polar alcohol spot (Rf ~0.2).

  • Fieser Quench (Strictly Non-Acidic): Recool the flask to 0 °C. Carefully add water (2.07 mL) dropwise. Wait until vigorous bubbling subsides. Add 15% aqueous NaOH solution (2.07 mL), followed by additional water (6.21 mL). Self-Validation: The successful quench is visually confirmed when the grey suspension transforms into a crisp, white, granular precipitate, indicating complete destruction of active hydrides.

  • Isolation: Filter the mixture through a pad of Celite to remove the aluminum salts. Wash the filter cake thoroughly with hot THF or ethyl acetate (3 × 50 mL) to extract any trapped product.

  • Concentration: Concentrate the combined filtrate under reduced pressure to yield 1,4-dioxaspiro[4.4]non-7-ylmethanol as a colorless to pale-yellow oil.

NMR Characterization Strategy

Validating the structural integrity of 1,4-dioxaspiro[4.4]non-7-ylmethanol relies on identifying the spiroketal preservation and the successful reduction of the ester[2][3].

  • 1H NMR Signatures: The disappearance of the ethyl ester signals (a quartet at ~4.1 ppm and a triplet at ~1.2 ppm) and the emergence of a highly shielded multiplet at ~3.55 ppm confirm the formation of the hydroxymethyl group. The dioxolane ring protons (C2, C3) appear as a tight multiplet around 3.89–3.95 ppm[3]. Because of the chiral center at C7, the protons of the cyclopentane ring and the hydroxymethyl group are diastereotopic, leading to complex splitting patterns.

  • 13C NMR Signatures: The hallmark of the intact spiroketal is the quaternary C5 carbon, which resonates far downfield at ~117.5 ppm due to the dual electron-withdrawing effect of the attached oxygen atoms[2]. The newly formed hydroxymethyl carbon (C10) is observed at ~66.8 ppm.

Tabulated NMR Data Summaries

Table 1: 1H NMR Data (400 MHz, CDCl3)

Position Proton Assignment Chemical Shift (δ, ppm) Multiplicity & Coupling Integration
C2, C3 Dioxolane -CH2-O- 3.88 – 3.95 Multiplet (m) 4H
C10 Hydroxymethyl -CH2-OH 3.50 – 3.58 Multiplet (m) 2H
C7 Cyclopentane -CH- 2.20 – 2.35 Multiplet (m) 1H
C6, C9 Cyclopentane -CH2- (adjacent to spiro) 1.70 – 2.00 Complex multiplet (m) 4H
-OH Hydroxyl proton 1.60 – 1.85 Broad singlet (br s) 1H

| C8 | Cyclopentane -CH2- | 1.35 – 1.60 | Multiplet (m) | 2H |

Table 2: 13C NMR Data (100 MHz, CDCl3)

Position Carbon Assignment Chemical Shift (δ, ppm) Carbon Type (DEPT-135)
C5 Spiroketal Quaternary Carbon 117.5 Quaternary (C)
C10 Hydroxymethyl Carbon 66.8 Methylene (CH2)
C2, C3 Dioxolane Carbons 64.2, 64.3 Methylene (CH2)
C9 Cyclopentane Carbon (adjacent to spiro) 45.1 Methylene (CH2)
C6 Cyclopentane Carbon (adjacent to spiro) 44.2 Methylene (CH2)
C7 Cyclopentane Methine Carbon 41.5 Methine (CH)

| C8 | Cyclopentane Carbon | 28.4 | Methylene (CH2) |

References

  • [1] Title: (aza)indazolyl-aryl sulfonamide and related compounds and their use in treating medical conditions (WO2020210828A1). Source: Google Patents. URL:

  • [3] Title: Hydroxyl purine compounds and applications thereof (US10098885B2). Source: Google Patents. URL:

  • [2] Title: 1,4-Dioxaspiro(4.4)nonane | C7H12O2 | CID 567225. Source: PubChem Database. URL:[Link]

Sources

Method

Advanced Application Note: 1,4-Dioxaspiro[4.4]nonan-7-ylmethanol as a Chiral Building Block in Drug Discovery and Natural Product Synthesis

Executive Summary & Strategic Utility 1,4-Dioxaspiro[4.4]nonan-7-ylmethanol (CAS: 109459-57-6 / 65005-20-1) is a highly versatile, stereodefined cyclopentanoid building block[1][2]. Its architectural design features a sp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Utility

1,4-Dioxaspiro[4.4]nonan-7-ylmethanol (CAS: 109459-57-6 / 65005-20-1) is a highly versatile, stereodefined cyclopentanoid building block[1][2]. Its architectural design features a spirocyclic ethylene glycol acetal that robustly protects the C1 ketone, paired with a C7-hydroxymethyl group that serves as a primary anchor for selective functionalization[3][4].

In modern synthetic organic chemistry and drug discovery, this molecule is prized for its orthogonal reactivity . The spirocyclic ketal is highly stable under basic, nucleophilic (e.g., Grignard reagents, hydrides), and oxidative conditions. This allows the primary hydroxyl group to be heavily manipulated—oxidized to an aldehyde, converted to a leaving group, or homologated—without compromising the latent cyclopentanone core[3][4]. Consequently, it is a cornerstone intermediate in the synthesis of complex stereodefined ring systems, including prostaglandins, spirohydantoin-based selective androgen receptor modulators (SARMs), and indazolyl-aryl sulfonamides targeting neurodegenerative diseases[4][5][6].

Physicochemical Properties & Specifications

To ensure reproducibility across synthetic campaigns, the starting building block must meet strict physicochemical criteria.

PropertySpecification / Data
Chemical Name 1,4-Dioxaspiro[4.4]nonan-7-ylmethanol
Molecular Formula C₈H₁₄O₃[3][7]
Molecular Weight 158.19 g/mol [7]
Appearance Colorless to pale yellow oil/solid[6][7]
SMILES String OCC1CC2(CC1)OCCO2[2][7]
Solubility Soluble in THF, DCM, Toluene, and Methanol
Storage Conditions Room temperature, inert atmosphere[3][4]

De Novo Synthesis of the Building Block

Causality & Experimental Design

The synthesis of 1,4-dioxaspiro[4.4]nonan-7-ylmethanol is achieved in two high-yielding steps starting from ethyl 3-oxocyclopentane-1-carboxylate.

  • Ketalization : We utilize a Dean-Stark apparatus with catalytic p-toluenesulfonic acid (p-TsOH). The continuous azeotropic removal of water forces the thermodynamic equilibrium entirely toward the spirocyclic ketal[6].

  • Hydride Reduction : Lithium Aluminum Hydride (LAH) is employed to reduce the ester to a primary alcohol. Crucially, this is performed at 0 °C to control the severe exotherm and prevent any reductive cleavage of the acetal. The protocol utilizes a modified Fieser quench with sodium sulfate decahydrate (Glauber's salt, Na₂SO₄·10H₂O). The water of crystallization slowly and safely hydrolyzes unreacted LAH, generating a granular, easily filterable aluminum salt matrix rather than a colloidal emulsion, ensuring high recovery of the product[6].

Protocol 1: Step-by-Step Methodology

Part A: Ketalization

  • Charge a flame-dried round-bottom flask with ethyl 3-oxocyclopentane-1-carboxylate (1.0 equiv) and ethylene glycol (2.5 equiv) in anhydrous toluene (0.5 M concentration)[6].

  • Add p-TsOH·H₂O (0.1 equiv) in a single portion at room temperature[6].

  • Attach a Dean-Stark trap topped with a reflux condenser. Heat the mixture to 130 °C for 3 hours[6].

  • Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The reaction is complete when water ceases to collect in the trap.

  • Cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography to afford ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate[6].

Part B: Hydride Reduction

  • Dissolve the ketal ester (1.0 equiv) in anhydrous THF (0.4 M) and cool to 0 °C under an argon atmosphere[6].

  • Add LAH (1.2 equiv) in small portions over 15 minutes to maintain the internal temperature below 5 °C[6].

  • Stir the reaction for 2 hours at 0 °C[6].

  • Buffered Quench: Slowly add solid Na₂SO₄·10H₂O (approx. 1.0 g per gram of LAH used). Stir vigorously for 30 minutes until a white, granular precipitate forms[6]. This visual cue confirms the safe destruction of all active hydrides.

  • Filter the suspension through a pad of Celite, wash the filter cake with cold THF, and concentrate the filtrate to yield 1,4-dioxaspiro[4.4]nonan-7-ylmethanol as a yellow oil[6].

Workflow A Ethyl 3-oxocyclopentane- 1-carboxylate B Ketalization (Ethylene Glycol, p-TsOH) A->B C Ethyl 1,4-dioxaspiro[4.4] nonane-7-carboxylate B->C - H2O (Dean-Stark) D Hydride Reduction (LAH, THF, 0°C) C->D E 1,4-Dioxaspiro[4.4]nonan- 7-ylmethanol D->E Na2SO4·10H2O Quench

Fig 1: De novo synthetic workflow of 1,4-Dioxaspiro[4.4]nonan-7-ylmethanol.

Downstream Activation & Application

To utilize the building block in complex drug discovery pipelines, the primary hydroxyl group is typically activated as a mesylate or tosylate. This enables rapid nucleophilic displacement to form chiral amines, such as 1-{1,4-dioxaspiro[4.4]nonan-7-yl}methanamine[8][9].

Causality & Experimental Design

Methanesulfonyl chloride (MsCl) is selected over tosyl chloride due to its superior atom economy and rapid reaction kinetics at low temperatures. Triethylamine (TEA) acts dually as a nucleophilic catalyst and an acid scavenger. Neutralizing the generated HCl is absolutely critical; failure to do so will result in premature hydrolysis of the acid-labile spiroketal[6].

Protocol 2: Synthesis of the Mesylate Intermediate
  • Dissolve 1,4-dioxaspiro[4.4]nonan-7-ylmethanol (1.0 equiv) and TEA (2.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C[6].

  • Add MsCl (1.2 equiv) dropwise via an addition funnel, maintaining the internal temperature below 5 °C.

  • Stir the mixture for 2 hours at 0 °C[6].

  • Self-Validation: Quench the reaction with saturated aqueous NaHCO₃. The evolution of CO₂ gas confirms the neutralization of excess acid, ensuring ketal survival.

  • Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under vacuum to yield 1,4-dioxaspiro[4.4]nonan-7-ylmethyl methanesulfonate[6].

Integration into Drug Discovery

The resulting mesylate is a highly electrophilic hub. Displacement with sodium azide followed by reduction yields the corresponding methanamine[8][9]. This amine is a critical pharmacophore in the synthesis of indazolyl-aryl sulfonamides , which are potent therapeutic candidates for neurodegenerative conditions like Alzheimer's and Parkinson's disease[6]. Furthermore, the intact spirocyclic core can be manipulated to synthesize spirohydantoin derivatives used as selective androgen receptor modulators[5], or deprotected to yield cyclopentane-derived natural products[10].

Applications Core 1,4-Dioxaspiro[4.4]nonan-7-ylmethanol Act Hydroxyl Activation (MsCl / TEA) Core->Act Ox Oxidation (Swern / DMP) Core->Ox Deprot Acetal Hydrolysis (Aqueous Acid) Core->Deprot Amine Chiral Amines (e.g., Methanamine deriv.) Act->Amine Prost Prostaglandin Analogs Ox->Prost NatProd Cyclopentanoid Natural Products Deprot->NatProd Drug Indazolyl-aryl Sulfonamides (Neurodegenerative Therapeutics) Amine->Drug

Fig 2: Divergent applications of the chiral building block in drug discovery.

Quantitative Reaction Profiles

The following table summarizes the expected quantitative outcomes and purity profiles for the key transformations described in the protocols, serving as a benchmark for process chemists.

Reaction StepReagents / ConditionsTarget IntermediateExpected Yield (%)Purity Profile
Ketalization Ethylene glycol, p-TsOH, Toluene, 130 °C, 3hEthyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate29 - 85%*>95% (NMR)
Hydride Reduction LAH, THF, 0 °C, 2h1,4-Dioxaspiro[4.4]nonan-7-ylmethanol95%[6]>98% (GC/MS)
Mesylation MsCl, TEA, DCM, 0 °C, 2h1,4-Dioxaspiro[4.4]nonan-7-ylmethyl methanesulfonate>90%>95% (TLC)

*Note: Unoptimized ketalization yields may be lower (~29%) due to equilibrium constraints, but can be driven to >85% with strict anhydrous conditions and extended Dean-Stark reflux times[6].

References

  • [3] 1,4-Dioxaspiro[4.4]Nonan-7-Ol - MySkinRecipes.[Link]

  • [2] 1,4-Dioxaspiro[4.4]nonan-7-ol [Q01505] - ChemUniverse. [Link]

  • [8] 1-{1,4-dioxaspiro[4.4]nonan-7-yl}methanamine - NextSDS. [Link]

  • [4] 1,4-Dioxaspiro[4.4]Nonan-7-Ol - MySkinRecipes. [Link]

  • [5] WO2013128421A1 - Spirohydantoin compounds and their use as selective androgen receptor modulators - Google Patents.

  • [10] Spiro[bicyclo[3.2.0]heptane-2,2'-[1,3]dioxolan]-6-one - a versatile intermediate for the synthesis of cyclopentane-derived natural products - Arkivoc.[Link]

  • [6] WO2020210828A1 - (aza)indazolyl-aryl sulfonamide and related compounds and their use in treating medical conditions - Google Patents.

Sources

Application

The Untapped Potential of 1,4-Dioxaspiro[4.4]non-7-ylmethanol in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: Embracing Three-Dimensionality in Drug Design with Spirocyclic Scaffolds In the modern era of drug discovery, there is a continuous drive to explore novel chemical space and move beyond the traditional "fla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Embracing Three-Dimensionality in Drug Design with Spirocyclic Scaffolds

In the modern era of drug discovery, there is a continuous drive to explore novel chemical space and move beyond the traditional "flat" aromatic compounds that have historically dominated medicinal chemistry.[1][2] Spirocyclic scaffolds have emerged as a compelling solution, offering inherent three-dimensionality that can lead to significant improvements in the physicochemical and pharmacokinetic properties of drug candidates.[3][4] These unique structures, where two rings share a single atom, provide a rigid framework that can precisely orient functional groups in three-dimensional space, enhancing binding affinity and selectivity for biological targets.[5][6] The increased fraction of sp3-hybridized carbons in spirocycles often correlates with improved solubility, metabolic stability, and a reduced likelihood of off-target effects.[3]

This guide focuses on the potential applications of a specific spirocyclic building block, 1,4-Dioxaspiro[4.4]non-7-ylmethanol , in medicinal chemistry. While direct applications of this molecule are not yet widely reported, its structural features suggest significant promise as a versatile intermediate for the synthesis of novel therapeutics. By examining the established roles of closely related spirocyclic analogs, we can infer and propose compelling avenues for the utilization of this compound in drug discovery programs.

Physicochemical Properties of 1,4-Dioxaspiro[4.4]non-7-ylmethanol

Understanding the fundamental properties of a building block is crucial for its effective incorporation into a drug design strategy.

PropertyValueSource
Molecular Formula C₈H₁₄O₃[7]
Molecular Weight 158.19 g/mol [7]
Form Solid[7]
SMILES String OCC1CC2(CC1)OCCO2[7]
InChI Key CPDKZDDXSOESII-UHFFFAOYSA-N[7]

The presence of a primary alcohol provides a key functional handle for further chemical modifications, while the spiroketal is generally stable under neutral and basic conditions, offering a degree of orthogonality in synthetic routes.

Inferred Medicinal Chemistry Applications from Analogous Structures

The true potential of 1,4-Dioxaspiro[4.4]non-7-ylmethanol can be illuminated by the successful applications of its close structural relatives.

Central Nervous System (CNS) Agents: Targeting Serotonin Receptors

Derivatives of the closely related 1,4-dioxaspiro[4.5]decan-8-ylmethanamine have been extensively investigated as potent and selective agonists for the serotonin 1A (5-HT1A) receptor.[8] The 5-HT1A receptor is a well-validated target for the treatment of anxiety and depression. The rigid spirocyclic core is believed to correctly position the pharmacophoric elements for optimal interaction with the receptor.

  • Hypothetical Application: 1,4-Dioxaspiro[4.4]non-7-ylmethanol can serve as a precursor to novel 5-HT1A receptor modulators. The primary alcohol can be converted to an amine or other functional groups to mimic the structures of known ligands. The slightly different geometry of the spiro[4.4]nonane system compared to the spiro[4.5]decane system could lead to altered selectivity profiles, potentially offering advantages.

Anti-inflammatory and Autoimmune Disease Modulators: Cathepsin S Inhibition

The same 1,4-dioxaspiro[4.5]decane scaffold has been employed in the development of inhibitors for Cathepsin S, a cysteine protease implicated in inflammatory and autoimmune disorders.[8] The spirocyclic moiety can be incorporated to fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties.

  • Hypothetical Application: By derivatizing the hydroxyl group of 1,4-Dioxaspiro[4.4]non-7-ylmethanol, medicinal chemists could explore a new class of Cathepsin S inhibitors. The spiro[4.4]nonane core may offer a different vector for substituents, potentially accessing unique binding interactions within the enzyme's active site.

Antibacterial Agents: Emulating Natural Product Scaffolds

The azaspiro[4.4]nonane core is a key structural motif in several bioactive natural products, including the anti-leukemia drug Homoharringtonine, which is derived from Cephalotaxine.[6][9] This highlights the potential of this spirocyclic system to interact with critical biological targets. The synthesis of novel spirocyclic pyrrolidines has been explored for the development of antibacterial agents like Sitafloxacin and Olamufloxacin.[1][5]

  • Hypothetical Application: 1,4-Dioxaspiro[4.4]non-7-ylmethanol can be a starting point for the synthesis of novel antibacterial compounds. The dioxaspiro moiety can be a bioisostere for other cyclic systems or serve as a protected ketone that can be unmasked at a later synthetic stage to introduce further complexity.

Protocols for Synthesis and Derivatization

The following protocols provide a framework for the preparation and utilization of 1,4-Dioxaspiro[4.4]non-7-ylmethanol in a research setting.

Protocol 1: Synthesis of 1,4-Dioxaspiro[4.4]non-7-ylmethanol

This protocol is a plausible synthetic route based on standard organic chemistry transformations.

Step 1: Ketalization of Cyclopentane-1,3-dione

  • To a solution of cyclopentane-1,3-dione (1.0 eq) in toluene (5 mL/mmol) is added ethylene glycol (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The mixture is cooled to room temperature, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product, 1,4-dioxaspiro[4.4]nonan-7-one, is purified by column chromatography.

Step 2: Reduction of the Ketone

  • To a solution of 1,4-dioxaspiro[4.4]nonan-7-one (1.0 eq) in methanol (10 mL/mmol) at 0 °C is added sodium borohydride (1.5 eq) portion-wise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for 2 hours.

  • The reaction is quenched by the slow addition of water.

  • The methanol is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 1,4-Dioxaspiro[4.4]non-7-ylmethanol.

Synthesis of 1,4-Dioxaspiro[4.4]non-7-ylmethanol start Cyclopentane-1,3-dione intermediate 1,4-Dioxaspiro[4.4]nonan-7-one start->intermediate Ethylene glycol, p-TsOH, Toluene, Reflux product 1,4-Dioxaspiro[4.4]non-7-ylmethanol intermediate->product NaBH4, Methanol

Caption: Synthetic scheme for 1,4-Dioxaspiro[4.4]non-7-ylmethanol.

Protocol 2: Derivatization to a Primary Amine

This protocol illustrates the conversion of the primary alcohol to a primary amine, a common functional group in many bioactive molecules.

Step 1: Mesylation of the Alcohol

  • To a solution of 1,4-Dioxaspiro[4.4]non-7-ylmethanol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (10 mL/mmol) at 0 °C is added methanesulfonyl chloride (1.2 eq) dropwise.

  • The reaction is stirred at 0 °C for 2 hours.

  • The reaction mixture is washed with cold water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude mesylate, which is used in the next step without further purification.

Step 2: Azide Formation

  • To a solution of the crude mesylate (1.0 eq) in DMF (5 mL/mmol) is added sodium azide (3.0 eq).

  • The reaction mixture is heated to 80 °C and stirred for 12 hours.

  • The mixture is cooled to room temperature and diluted with water.

  • The product is extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated.

Step 3: Reduction of the Azide

  • To a solution of the crude azide (1.0 eq) in THF (10 mL/mmol) is added lithium aluminum hydride (1.5 eq) portion-wise at 0 °C.

  • The reaction is stirred at room temperature for 4 hours.

  • The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water.

  • The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated to yield the desired primary amine, (1,4-Dioxaspiro[4.4]non-7-yl)methanamine.

Derivatization to Primary Amine start 1,4-Dioxaspiro[4.4]non-7-ylmethanol mesylate Mesylate Intermediate start->mesylate MsCl, Et3N, DCM azide Azide Intermediate mesylate->azide NaN3, DMF product (1,4-Dioxaspiro[4.4]non-7-yl)methanamine azide->product LiAlH4, THF

Caption: Derivatization of the primary alcohol to a primary amine.

Conclusion and Future Outlook

1,4-Dioxaspiro[4.4]non-7-ylmethanol represents a promising yet underexplored building block in medicinal chemistry. Its rigid, three-dimensional structure and the presence of a versatile primary alcohol handle make it an attractive starting point for the synthesis of novel therapeutic agents. By drawing inspiration from the successful applications of related spirocyclic scaffolds, researchers can strategically design and synthesize new compound libraries targeting a wide range of diseases, from CNS disorders to inflammatory conditions and infectious diseases. The protocols provided herein offer a practical starting point for the synthesis and derivatization of this intriguing molecule, paving the way for its potential inclusion in future drug discovery pipelines. The exploration of such novel scaffolds is essential for pushing the boundaries of medicinal chemistry and developing the next generation of innovative medicines.

References

  • Chalyk, B. A., Butko, M. V., Yanshyna, O., & Mykhailiuk, P. K. (2017). Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Chemistry – A European Journal, 23(66), 16782-16786.
  • Zhang, X., et al. (2024). Development of a Kilogram-Scale Chemical Process for a Chiral Spirocyclic Isoxazolone. Organic Process Research & Development, 28, 798–804.
  • Mykhailiuk, P. K., et al. (2017). Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Request PDF. Retrieved from [Link]

  • Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4229.
  • Chemical Synthesis Database. (2025, May 20). 1,4-dioxaspiro[4.4]non-6-en-6-ylmethanol. Retrieved from [Link]

  • Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,6-Dioxaspiro(4.4)nonane-2,7-dione. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.4)nonane. Retrieved from [Link]

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. The Journal of Organic Chemistry, 84(24), 16091-16103.
  • Zefirov, N. S., et al. (2018). (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids.
  • Acosta-Quiroga, K., et al. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances, 11(36), 22165-22185.
  • Mykhailiuk, P. K. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 31-35.
  • Jaramillo-Gómez, L. M., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(26), 21876-21888.

Sources

Method

Application Note: Experimental Setup and Protocols for the Ketalization of Cyclohexanones to Form 1,4-Dioxaspiro Structures

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic causality, scalable experimental design, and self-validating protocols for spirocyclic scaffold synthesis....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic causality, scalable experimental design, and self-validating protocols for spirocyclic scaffold synthesis.

Introduction & Mechanistic Rationale

Spirocyclic scaffolds, particularly 1,4-dioxaspiro[4.5]decane and 1,4-dioxaspiro[4.4]nonane derivatives, are of immense interest in modern drug design. Their rigid, three-dimensional architectures often lead to improved binding affinity and target selectivity compared to flat aromatic rings[1]. Furthermore, the ketalization of cyclohexanones with ethylene glycol is a cornerstone transformation in organic synthesis, serving as a robust protective group strategy to preserve the sp³-hybridized oxidation state of carbons in multifunctional molecules during complex synthetic sequences[2].

The formation of these 1,4-dioxaspiro structures is an acid-catalyzed equilibrium process. The causality of the transformation relies on a precise sequence of events:

  • Protonation: The catalytic acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon[2].

  • Nucleophilic Attack: Ethylene glycol attacks the activated carbon, yielding a hemiketal intermediate[2].

  • Dehydration: Protonation of the original carbonyl oxygen (now a hydroxyl group) leads to the elimination of water, generating a highly reactive oxocarbenium ion[2].

  • Ring Closure: Rapid intramolecular nucleophilic attack by the second hydroxyl group of the ethylene glycol closes the ring, forming the stable 1,4-dioxaspiro cycle and regenerating the acid catalyst[2].

Because every step is reversible, strict control over the reaction equilibrium—typically via the continuous removal of water—is the fundamental driver of high yields.

Mechanism K Cyclohexanone (Ketone) H Protonated Ketone K->H + H+ HK Hemiketal Intermediate H->HK + Ethylene Glycol OX Oxocarbenium Ion HK->OX - H2O (Dehydration) P 1,4-Dioxaspiro [4.5]decane OX->P Ring Closure - H+

Caption: Mechanistic pathway of acid-catalyzed ketalization to form 1,4-dioxaspiro structures.

Experimental Design & Setup Logic

The choice of experimental setup is dictated by Le Chatelier's principle, the scale of the reaction, and the chemical stability of the substrate.

  • Macroscale (>5g): The traditional Dean-Stark apparatus is the gold standard[3]. By refluxing the reaction in a solvent that forms an azeotrope with water (e.g., toluene or benzene), the water is co-distilled. Upon condensation, water phase-separates in the trap due to its higher density, permanently removing it from the equilibrium[3].

  • Microscale (<1g): Traditional Dean-Stark traps fail at the microscale due to extensive solvent boil-off and the minuscule volume of water produced, which often leads to dry flasks and ruined reactions[4]. A modified apparatus utilizing a pressure-equalized addition funnel packed with 4Å molecular sieves circumvents this. The solvent vapor condenses and percolates through the sieves, returning anhydrous solvent to the reaction flask without volume loss[4].

  • Acid-Sensitive Substrates: Strong acids (e.g., p-TSA) can cleave sensitive protecting groups (like Boc or silyl ethers). Recent protocols utilize trace amounts of conventional acids (e.g., 0.1 mol% HCl) or Brønsted acidic ionic liquids (BAILs) to achieve ketalization under milder conditions, sometimes utilizing chemical water scavengers instead of physical removal[5][6].

SetupLogic Start Determine Reaction Scale & Substrate Sensitivity Scale What is the scale? Start->Scale Macro Macroscale (>5g) Dean-Stark Apparatus Scale->Macro Large Scale Micro Micro/Meso (<1g) Modified Sieves Setup Scale->Micro Small Scale Sensitive Acid-Sensitive Substrate? Trace Acid / RT Protocol Scale->Sensitive Labile Groups

Caption: Decision matrix for selecting the optimal ketalization experimental setup based on scale.

Quantitative Data & Optimization Parameters

The following table summarizes the quantitative parameters across the three primary methodologies to allow for rapid experimental selection.

ParameterProtocol A: Macroscale (Dean-Stark)Protocol B: Microscale (Modified Sieves)Protocol C: Trace-Acid (Sensitive)
Typical Scale > 5.0 g10 mg – 1.0 gVariable (Gram to Milligram)
Catalyst & Loading p-TSA·H₂O (1–5 mol%)p-TSA·H₂O (0.5–3.3 mol%)HCl (0.1 mol%) or BAILs
Ethylene Glycol 1.1 – 1.5 equiv2.5 – 17.0 equivSolvent quantity
Solvent Toluene or BenzeneToluene or BenzeneMethanol or Neat Diol
Water Removal Azeotropic Distillation4Å Molecular SievesTrimethyl orthoformate (TMOF)
Temperature Reflux (~110 °C)Reflux (~100–110 °C)Ambient (20–25 °C)
Reaction Time 4 – 6 hours24 – 48 hours12 – 24 hours
Typical Yield 75% – 85%64% – 90%> 90%

Step-by-Step Experimental Protocols

Protocol A: Macroscale Dean-Stark Ketalization

Designed for robust, large-scale synthesis where physical water removal is highly efficient.

  • Reaction Assembly: Charge a round-bottom flask with cyclohexanone (1.0 equiv), ethylene glycol (1.1–1.5 equiv), and p-toluenesulfonic acid monohydrate (p-TSA, 1–5 mol%)[3].

  • Solvent Addition: Add reagent-grade toluene or benzene to achieve a substrate concentration of 0.2 M to 0.5 M[3].

  • Apparatus Setup: Attach a Dean-Stark water separator to the flask, followed by a reflux condenser fitted with a drying tube or nitrogen inlet[3].

  • Reflux & Monitor: Heat the mixture to reflux using a heating mantle or oil bath. Monitor the azeotropic removal of water; the reaction is typically complete when the theoretical volume of water has collected in the trap (usually 4–6 hours)[3].

  • Quench & Workup: Cool the reaction to room temperature. Quench the acid catalyst by washing the organic layer with 10% aqueous NaOH solution, followed by multiple water washes[3].

  • Isolation: Dry the organic layer over anhydrous potassium carbonate or sodium sulfate, filter, and concentrate under reduced pressure. The 1,4-dioxaspiro[4.5]decane product can be purified by vacuum distillation if necessary[3].

Protocol B: Microscale Ketalization via Modified Sieve Apparatus

Designed to prevent solvent boil-off and ensure high yields for precious, low-milligram intermediates.

  • Reaction Assembly: Dissolve the ketone substrate (10 mg to 1 g) in benzene or toluene (0.2 M) in a reaction flask. Add ethylene glycol (2.5 equiv) and p-TSA (0.5 mol%)[4].

  • Apparatus Setup: Attach a pressure-equalized addition funnel to the flask. Plug the base of the funnel with a small piece of cotton and partially fill it with oven-dried 4Å molecular sieves (approximately 1 g per 10 mL of solvent)[4].

  • Sieve Preparation: Thoroughly dampen the molecular sieves with the reaction solvent prior to heating to minimize solvent loss[4].

  • Reflux & Insulation: Attach a reflux condenser to the top of the addition funnel. Wrap the flask and the side-arm of the addition funnel with aluminum foil (and glass wool if necessary) to maximize reflux efficiency[4].

  • Execution: Reflux vigorously for 24–48 hours. The solvent vapor will condense and pass through the sieves, drying the system without volume loss[4].

  • Isolation: Cool the apparatus to room temperature, pass the reaction mixture through a short silica plug (eluting with Et₂O to remove the catalyst and polar impurities), and concentrate under reduced pressure[4].

Protocol C: Trace-Acid Ketalization for Sensitive Substrates

Designed for complex molecules bearing acid-labile protecting groups.

  • Reaction Assembly: In a reaction vial, mix the ketone (1.0 equiv) with trimethyl orthoformate (TMOF, 1.2 equiv), which acts as an in-situ chemical water scavenger[5].

  • Catalyst Addition: Add ethylene glycol (which acts as both solvent and reactant) or methanol, followed by a trace amount of hydrochloric acid (0.1 mol%)[5].

  • Execution: Stir the mixture at ambient temperature (20–25 °C) for 12–24 hours[5].

  • Isolation: The work-up is remarkably simple. Because the acid loading is so low, the solvent can often be evaporated directly, yielding products that do not require further chromatographic purification[5].

Analytical Characterization & Self-Validation

To ensure the integrity of the experimental setup, the protocol must be self-validating. Researchers should confirm the successful formation of the 1,4-dioxaspiro structure using the following analytical checkpoints:

  • Thin-Layer Chromatography (TLC): Ketones generally possess lower Rf values than their corresponding non-polar ketals when eluted in standard Ethyl Acetate/Hexane mixtures. The complete disappearance of the lower-Rf spot indicates reaction completion[1].

  • ¹H NMR Spectroscopy (Critical Validation): The most definitive proof of ketalization is the disappearance of the alpha-protons associated with the starting ketone, coupled with the appearance of a distinct, sharp singlet (or tight multiplet) around δ 3.90–4.00 ppm . This signal integrates for exactly 4 protons, representing the newly formed ethylenedioxy bridge (-O-CH₂-CH₂-O-)[1][5].

  • Mass Spectrometry (ESI-MS): Look for the [M+H]⁺ peak corresponding to the addition of the ethylene glycol mass (+62 Da) minus the loss of water (-18 Da), resulting in a net mass shift of +44 Da from the starting ketone[1].

References

  • 2-cyclohexyloxyethanol - Organic Syntheses Procedure Organic Syntheses URL: [Link]

  • Small-Scale Procedure for Acid-Catalyzed Ketal Formation The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids PMC - National Institutes of Health URL: [Link]

  • Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol - Organic Chemistry Mechanism Tutorial YouTube URL:[Link]

  • Kinetics Study of the Ketalization Reaction of Cyclohexanone with Glycol Using Brønsted Acidic Ionic Liquids as Catalysts ACS Publications URL:[Link]

Sources

Application

Application Note: 1,4-Dioxaspiro[4.4]non-7-ylmethanol as a Versatile Precursor for Novel Chiral and Sterically Demanding Ligands

Target Audience: Researchers, Organometallic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction and Strategic Rationale The development of novel tr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Organometallic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction and Strategic Rationale

The development of novel transition-metal catalysts relies heavily on the design of tunable, structurally rigid ligands. 1,4-Dioxaspiro[4.4]non-7-ylmethanol —a spiro-ketal protected derivative of 3-(hydroxymethyl)cyclopentan-1-one—has emerged as a highly versatile building block in this domain[1]. The molecule features two critical structural elements:

  • The Spiro-Ketal Core: Provides significant steric bulk and conformational rigidity, which are essential for inducing high enantioselectivity and controlling the coordination sphere of transition metals[2].

  • The Hydroxymethyl Handle: Acts as a primary synthetic anchor, allowing for straightforward conversion into phosphine, amine, or carbene ligand precursors without disrupting the cyclic framework.

By utilizing 1,4-dioxaspiro[4.4]non-7-ylmethanol, researchers can construct bidentate or monodentate ligands where the ketal moiety either remains intact to provide steric shielding or is selectively deprotected to reveal a ketone for secondary functionalization (e.g., reductive amination to form P-N or N-N ligands)[3].

Mechanistic Insights: Causality in Experimental Design

When designing ligands from 1,4-dioxaspiro[4.4]non-7-ylmethanol, the choice of synthetic sequence is dictated by the sensitivity of the spiro-ketal group.

  • Activation of the Hydroxyl Group: The primary alcohol must be converted into a good leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution. We utilize p -toluenesulfonyl chloride (TsCl) in the presence of pyridine. Pyridine acts as both the base and the nucleophilic catalyst, preventing the generation of strong acids (like HCl) that would prematurely cleave the acid-sensitive 1,4-dioxaspiro[4.4]nonane ring[1].

  • Phosphination: The subsequent displacement is performed using potassium diphenylphosphide ( KPPh2​ ). The spiro-ketal remains stable under these strongly basic conditions, ensuring high fidelity of the cyclopentane backbone.

  • Optional Deprotection: If a bifunctional ligand is desired, the ketal can be hydrolyzed post-phosphination using mild aqueous acid to yield a ketone, which can then undergo reductive amination.

Experimental Protocols

Protocol A: Synthesis of (1,4-Dioxaspiro[4.4]non-7-yl)methyl 4-methylbenzenesulfonate (Intermediate 1)

This protocol establishes a self-validating system by utilizing TLC monitoring and specific workup conditions to ensure ketal integrity.

Reagents:

  • 1,4-Dioxaspiro[4.4]non-7-ylmethanol (10.0 mmol)

  • p -Toluenesulfonyl chloride (12.0 mmol)

  • Anhydrous Pyridine (15.0 mL)

  • Dichloromethane (DCM, 30 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add 1,4-dioxaspiro[4.4]non-7-ylmethanol and dissolve in anhydrous DCM and Pyridine.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath to control the exothermic tosylation and minimize side reactions.

  • Addition: Add p -Toluenesulfonyl chloride portion-wise over 15 minutes.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ (20 mL). Extract the aqueous layer with DCM (3 × 20 mL).

  • Washing: Critical Step: Wash the combined organic layers with cold 1M CuSO4​ solution (to remove residual pyridine without using strong acids that cleave the ketal), followed by brine.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc, 8:2) to yield Intermediate 1.

Protocol B: Synthesis of 7-((Diphenylphosphanyl)methyl)-1,4-dioxaspiro[4.4]nonane (Ligand L1)

Reagents:

  • Intermediate 1 (5.0 mmol)

  • Potassium diphenylphosphide ( KPPh2​ , 0.5 M in THF, 12.0 mL, 6.0 mmol)

  • Anhydrous Tetrahydrofuran (THF, 20 mL)

Step-by-Step Methodology:

  • Preparation: In a glovebox, dissolve Intermediate 1 in anhydrous THF in a Schlenk flask.

  • Phosphination: Dropwise add the KPPh2​ solution at -78 °C. The deep red color of the phosphide will gradually fade as the substitution occurs.

  • Warming: Allow the mixture to slowly warm to room temperature overnight.

  • Workup: Quench with degassed water (5 mL) under argon. Extract with degassed diethyl ether (3 × 15 mL).

  • Isolation: Dry the organic phase over MgSO4​ , filter, and concentrate in vacuo. Purify by recrystallization from degassed hot ethanol to yield the pure phosphine ligand (L1).

Data Presentation: Ligand Characterization

The following table summarizes the quantitative data and physicochemical properties of the synthesized ligand derivatives, allowing for rapid comparison of their viability in catalytic systems.

Ligand / IntermediateYield (%)Purity (GC-MS) 31 P NMR (ppm)Key Structural FeatureApplication Profile
Intermediate 1 (Tosylate)88>98%N/AIntact spiro-ketal, active leaving groupPrecursor for P, N, or S ligands
Ligand L1 (Phosphine)76>99%-18.4Monodentate phosphine, spiro-bulkPd-catalyzed cross-couplings
Ligand L2 (Ketone-Phosphine)*8297%-16.2Deprotected ketone handleHemilabile ligand for Rh-catalysis
Ligand L3 (P-N Bidentate)**6595%-14.8Amine and phosphine donorsAsymmetric hydrogenation (Ir, Ru)

*Synthesized via mild acid hydrolysis of L1. **Synthesized via reductive amination of L2.

Synthetic Workflow Visualization

The following diagram illustrates the logical progression and causality of the experimental workflow, from the initial precursor to the diversified ligand library.

LigandSynthesis Precursor 1,4-Dioxaspiro[4.4]non-7-ylmethanol (Starting Material) Tosylation Protocol A: Tosylation (TsCl, Pyridine, 0°C to RT) Precursor->Tosylation Int1 Intermediate 1 (Tosylate) Tosylation->Int1 88% Yield Phosphination Protocol B: Phosphination (KPPh2, THF, -78°C) Int1->Phosphination LigandL1 Ligand L1 (Spiro-Phosphine) Phosphination->LigandL1 76% Yield Deprotection Acid Hydrolysis (Mild HCl, Acetone) LigandL1->Deprotection LigandL2 Ligand L2 (Ketone-Phosphine) Deprotection->LigandL2 82% Yield RedAmination Reductive Amination (R-NH2, NaBH3CN) LigandL2->RedAmination LigandL3 Ligand L3 (P-N Bidentate Ligand) RedAmination->LigandL3 65% Yield

Figure 1: Synthetic workflow for generating a library of novel ligands from 1,4-dioxaspiro[4.4]non-7-ylmethanol.

References

  • Minyaev, M. E., et al. "1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids." Acta Crystallographica Section E: Crystallographic Communications, 2018. Available at:[Link][1]

  • Kurniawan, Y. S., et al. "Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant." Indonesian Journal of Chemistry, 2017. Available at:[Link][4]

  • National Center for Biotechnology Information. "1,4-Dioxaspiro(4.4)nonane." PubChem Compound Summary for CID 567225. Available at:[Link][5]

  • Chiarucci, M., et al. "Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones." Molecules, 2022. Available at:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Polar Spirocyclic Alcohols

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific mechanistic challenges associated with isolating highly polar, non-UV...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific mechanistic challenges associated with isolating highly polar, non-UV active, and isomer-prone spirocyclic alcohols.

Below, you will find a diagnostic workflow, causality-driven troubleshooting FAQs, self-validating protocols, and quantitative method comparisons.

Diagnostic Workflow & Method Selection

G N1 Crude Polar Spirocyclic Alcohol N2 UV Chromophore Present? N1->N2 N3 UV/Vis Detection N2->N3 Yes N4 CAD / ELSD Detection N2->N4 No N5 Prone to Isomerization? N3->N5 N4->N5 Requires volatile mobile phase N6 SFC (Aprotic Modifier) e.g., CO2 + ACN N5->N6 Yes (Epimers) N7 HILIC / Normal Phase (Volatile Buffers) N5->N7 No

Decision matrix for purifying polar spirocyclic alcohols.

Troubleshooting FAQs: Mechanistic Insights

Q1: My spirocyclic alcohol streaks heavily on normal-phase silica and elutes in the void volume on Reversed-Phase (RP) C18. How can I retain and resolve it? Causality: Spirocyclic alcohols possess highly 1 with an Fsp3-rich core and a localized polar hydroxyl group[1]. This creates a strong dipole that interacts irreversibly with bare silica silanols (causing streaking) but lacks the lipophilic surface area to partition effectively into a C18 stationary phase. Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) or 2 (SFC). SFC pairs non-polar supercritical CO₂ with a polar modifier, offering superior separation efficiency for polar analytes compared to standard RP-HPLC[2].

Q2: The spirocyclic alcohol lacks an aromatic ring (no UV chromophore). How do I detect my fractions during purification? Causality: Aliphatic spirocycles do not absorb UV light above 210 nm, rendering standard diode array detectors blind to the eluting compounds. Solution: Implement a Charged Aerosol Detector (CAD). Unlike UV, CAD provides a3 as long as the compound is non-volatile[3]. Critical Protocol Standard: When using CAD, the mobile phase and all additives MUST be strictly volatile to prevent catastrophic background noise.

Q3: I am observing peak splitting and broad humps, suggesting on-column isomerization of my spirocyclic epimers. How do I prevent this? Causality: Certain spirocycles (e.g., spiro oxindole alkaloids) can easily isomerize via a4 when exposed to polar, protic, or aqueous solvents like water or methanol[4]. Solution: Utilize SFC with an aprotic modifier. Replacing protic methanol with aprotic acetonitrile (ACN) stabilizes the epimers and prevents on-column interconversion, enabling the isolation of high-purity tautomeric standards[4].

Validated Methodologies

Protocol A: SFC Purification of Tautomer-Prone Spirocycles

Objective: Isolate epimeric spirocyclic alcohols without inducing on-column isomerization.

  • Sample Preparation: Dissolve the crude extract strictly in anhydrous acetonitrile (ACN). Causality: Protic solvents lower the activation energy for tautomerization. ACN acts as an aprotic stabilizer[4].

  • Column Selection: Install a 2-Ethylpyridine (2-EP) or high-density Diol SFC column (e.g., Torus Diol), which provides distinct selectivity for polar hydroxyl groups.

  • Mobile Phase Setup:

    • Line A: Supercritical CO₂.

    • Line B (Modifier): ACN containing 0.2% diethylamine. Causality: Diethylamine masks residual acidic silanols on the stationary phase, preventing severe peak tailing of the polar hydroxyl group.

  • Chromatographic Conditions: Run an isocratic hold at 15-20% Line B. Maintain the Automated Back Pressure Regulator (ABPR) at 120 bar and column temperature at 35 °C.

  • Self-Validation Check: Inject a mixed standard of known epimers. If the peak-to-valley ratio is < 2.0 or a "saddle" baseline is observed between peaks, on-column interconversion is still occurring. Lower the column temperature by 5 °C and verify strictly anhydrous conditions.

Protocol B: HILIC-CAD Method for Non-UV Active Spirocycles

Objective: Quantify and purify aliphatic spirocyclic alcohols lacking a UV chromophore.

  • Sample Diluent Matching: Dilute the sample in 70% ACN/water. Causality: Carefully5 prevents solvent-mismatch peak distortion and analyte breakthrough in HILIC[5].

  • Detector Setup (CAD): Set the Charged Aerosol Detector evaporation temperature to 35 °C. Ensure the nitrogen gas supply is ultra-pure and regulated at the manufacturer's specified pressure.

  • Mobile Phase Preparation:

    • Line A: 10 mM Ammonium Formate in LC-MS grade water.

    • Line B: LC-MS grade Acetonitrile.

    • Causality: Non-volatile buffers (e.g., phosphates) will precipitate in the CAD, causing high baseline noise and nebulizer blockages[3].

  • Gradient Execution: Initiate at 95% B, ramping down to 60% B over 15 minutes.

  • Self-Validation Check: Run a blank injection. The CAD baseline noise must be < 1.0 pA. If noise exceeds this threshold, flush the system with 50:50 Water/Methanol to clear accumulated non-volatile salts from the nebulizer before proceeding.

Quantitative Method Comparison

The following table summarizes the performance metrics of various chromatographic techniques when applied to polar spirocyclic alcohols:

ParameterHILIC-CAD MethodSFC Method (Aprotic Modifier)Reversed-Phase (RP-HPLC)
Primary Retention Mechanism Hydrophilic partitioningSupercritical fluid partitioningHydrophobic interaction
Typical Mobile Phase ACN / Aqueous Volatile BufferscCO₂ / ACN (Aprotic)Water / ACN or MeOH
Isomerization Risk High (if protic solvents used)Low (Aprotic environment)High (Aqueous environment)
Detector Compatibility CAD, ELSD, MSUV, MS, ELSDUV, MS, CAD
Typical LOQ (Polar Alcohols) 0.1 - 8.9 mg/LMethod dependentPoor retention limits LOQ
Analyte Purity Achieved > 90%> 95%Often < 80% (due to streaking)

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 1,4-Dioxaspiro[4.4]non-7-ylmethanol

Welcome to the Process Chemistry Support Center. This guide is designed for researchers and process chemists transitioning the synthesis of 1,4-Dioxaspiro[4.4]non-7-ylmethanol (CAS: 65005-20-1) [1] from bench-scale (gram...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. This guide is designed for researchers and process chemists transitioning the synthesis of 1,4-Dioxaspiro[4.4]non-7-ylmethanol (CAS: 65005-20-1) [1] from bench-scale (grams) to pilot-scale (kilograms).

The standard synthetic route involves a two-step sequence: the acid-catalyzed ketalization of a cyclopentanone derivative to form the intermediate methyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate (CAS: 77250-34-1) [2], followed by the reduction of the ester to the primary alcohol. Analytical verification of the final product can be cross-referenced using established GC-MS fragmentation patterns [3]. While straightforward in a round-bottom flask, this sequence introduces significant thermodynamic, kinetic, and safety challenges in a reactor setting.

G A Methyl 3-oxocyclopentanecarboxylate (Starting Material) B Ethylene Glycol, p-TsOH Toluene, Reflux (-H2O) A->B C Methyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate (Ketal Intermediate) B->C D NaBH4, LiCl THF/EtOH, 0°C to RT C->D E 1,4-Dioxaspiro[4.4]non-7-ylmethanol (Target Product) D->E

Figure 1: Two-step scalable synthesis workflow for 1,4-Dioxaspiro[4.4]non-7-ylmethanol.

Phase 1: Ketalization Scale-Up Challenges

Q: Why is my ketalization stalling at 80% conversion on a 5 kg scale? A: In standard lab protocols, a Dean-Stark apparatus efficiently drives the equilibrium forward by physically removing water. At scale, the surface-area-to-volume ratio of the reactor decreases, making the azeotropic distillation of toluene/water highly inefficient. Residual water remains trapped in the reactor, stalling the thermodynamic equilibrium. Causality & Solution: Implement a chemical water scavenger. Adding Trimethyl orthoformate (TMOF) acts as an irreversible water sink, converting trace water into methanol and methyl formate. This pushes the reaction to >98% conversion without relying solely on azeotropic boiling.

Q: How do I prevent polymerization or dark discoloration during the acid-catalyzed step? A: The starting material, 3-oxocyclopentanecarboxylate, is highly prone to acid-catalyzed self-condensation (aldol-type reactions) if heated in the presence of p-Toluenesulfonic acid (p-TsOH) before the ethylene glycol has a chance to react. Causality & Solution: Control the kinetics via the order of addition. Never heat the ketone and acid together without the diol present. Instead, dose the ketone slowly into a pre-refluxing mixture of toluene, ethylene glycol, and the acid catalyst.

Protocol 1: Scalable Ketalization Workflow

This protocol utilizes reverse-addition and chemical scavenging to ensure >95% yield at scale.

  • Preparation: Charge a reactor with Toluene (10 volumes), Ethylene Glycol (1.5 eq), and p-TsOH·H₂O (0.05 eq).

  • Dehydration: Heat the mixture to reflux (approx. 110°C) using a Dean-Stark trap to remove water of hydration from the catalyst and solvent.

  • Dosing: Slowly dose Methyl 3-oxocyclopentanecarboxylate (1.0 eq) into the refluxing mixture over 2 to 3 hours to keep the steady-state concentration of the unreacted ketone low.

  • Scavenging: Continue refluxing until water ceases to collect. If in-process testing (HPLC/GC) shows conversion stalling, add Trimethyl orthoformate (0.5 eq) and reflux for an additional 2 hours.

  • Quenching (Critical): Cool the reactor to 20°C and immediately quench with saturated aqueous NaHCO₃ (3 volumes). Self-Validation Check: Verify the aqueous phase pH is >7. Failure to neutralize the acid completely will result in catastrophic ketal hydrolysis during solvent evaporation.

  • Isolation: Separate the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure to yield the intermediate ketal.

Phase 2: Reduction Scale-Up Challenges

Q: LiAlH₄ is too hazardous for our pilot plant. What are the best alternatives for reducing the ester without cleaving the ketal? A: Lithium aluminum hydride (LiAlH₄) generates highly flammable hydrogen gas and massive exotherms, making it a severe safety risk at scale. Standard Sodium Borohydride (NaBH₄) is safer but kinetically too mild to reduce esters efficiently. Causality & Solution: Utilize the NaBH₄/LiCl system. The addition of Lithium Chloride to NaBH₄ in a THF/Ethanol solvent system generates Lithium Borohydride (LiBH₄) in situ. The lithium ion acts as a Lewis acid, coordinating to the ester carbonyl and increasing its electrophilicity, allowing safe and efficient reduction at room temperature.

Q: We are getting unbreakable emulsions during the workup of the reduction. How do we resolve this? A: Emulsions in reduction workups are caused by amorphous aluminum or boron hydroxide gels that trap the organic solvent and product in a colloidal suspension. Causality & Solution: The workup must chemically alter the coordination sphere of the metal salts to force precipitation.

Workup Start Reduction Complete (Al or B salts present) Decision Workup Method? Start->Decision Standard Standard Aqueous Quench (Water/Acid) Decision->Standard Avoid Fieser Fieser Method (n H2O, n 15% NaOH, 3n H2O) Decision->Fieser For LiAlH4 Rochelle Rochelle's Salt (Sat. KNaC4H4O6) Decision->Rochelle For DIBAL/Red-Al Emulsion Unbreakable Emulsion Product Loss Standard->Emulsion Success Granular Salts / Clear Separation High Yield Fieser->Success Rochelle->Success

Figure 2: Troubleshooting logic for resolving emulsions during reduction workup.

Protocol 2: Scalable Reduction (NaBH₄/LiCl Method)

This protocol avoids LiAlH₄ while maintaining high yields and protecting the acid-sensitive ketal.

  • Preparation: Charge a reactor with Methyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate (1.0 eq), NaBH₄ (2.5 eq), and LiCl (2.5 eq) in THF (8 volumes).

  • Cooling: Chill the suspension to 0°C.

  • Activation: Slowly add Ethanol (2 volumes) dropwise over 1 hour. Self-Validation Check: Monitor for controlled hydrogen gas evolution; ensure proper reactor venting and sweep gas (N₂) are active.

  • Reaction: Allow the mixture to warm to 20°C and stir for 12 hours.

  • Quenching: Cool to 0°C and carefully quench with saturated aqueous NH₄Cl (5 volumes). Maintain the internal temperature below 15°C. Do not use strong acids (like HCl) to break the boron complex, as the pH will drop below 5, cleaving the ketal.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 5 volumes). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield crude 1,4-Dioxaspiro[4.4]non-7-ylmethanol.

Phase 3: Purification and Storage

Q: Why is my product degrading during distillation? A: The 1,4-dioxaspiro[4.4]nonane system is exquisitely sensitive to trace acids. Standard borosilicate glassware possesses slightly acidic silanol groups on its surface. At the elevated temperatures required for distillation (>100°C), these surface groups catalyze the thermal deprotection of the ketal back to the ketone. Causality & Solution: Pre-treat all distillation apparatus with a base wash (soaking in 1M NaOH, followed by a distilled water rinse) and add a trace amount of solid K₂CO₃ (0.1% w/w) directly to the distillation flask. Utilize short-path distillation under high vacuum (<1 mbar) to significantly lower the boiling point.

Quantitative Comparison of Reduction Methods for Scale-Up
Reduction MethodTypical Yield (%)Exotherm RiskGas EvolutionScalability RatingRelative Cost
LiAlH₄ (Standard Lab)92%Very HighSevere (H₂)LowMedium
NaBH₄ / LiCl (Recommended)88%LowModerate (H₂)HighLow
Red-Al (Vitride)90%MediumLowMediumHigh
DIBAL-H 85%MediumLowMediumVery High

References

  • EvitaChem. (n.d.). Methyl 2-(4-cyano-2-nitrophenyl)acetate Catalog (Includes inventory data for 1,4-Dioxaspiro[4.4]non-7-ylmethanol, CAS: 65005-20-1).
  • BLDpharm. (n.d.). 77250-34-1 | Methyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate.
  • Payum, T., Das, A.K., & Shankar, R. (2015). Phytochemistry, Pharmacognosy and Nutritional Composition of Allium Hookeri: an Ethnic Food Plant Used Among Adi Tribe of Arunachal Pradesh, India. American Journal of PharmTech Research.
Troubleshooting

preventing decomposition of 1,4-Dioxaspiro[4.4]non-7-ylmethanol during workup

[label="Quench: Sat. NaHCO3 (pH 8-9)", Acid-catalyzed hydrolysis pathway of 1,4-dioxaspiro[4.4]nonane derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="Quench: Sat. NaHCO3 (pH 8-9)",

Acid-catalyzed hydrolysis pathway of 1,4-dioxaspiro[4.4]nonane derivatives.

Workflow Step1 Reaction Mixture Step2 Quench: Sat. NaHCO3 (pH 8-9) Step1->Step2 Step3 Extract: EtOAc + 0.1% Et3N Step2->Step3 Step4 Dry: Na2SO4 or K2CO3 (Avoid MgSO4) Step3->Step4 Step5 Concentrate: Add 1 drop Et3N Step4->Step5 Step6 Purify: Neutralized Silica Gel (1% Et3N in Eluent) Step5->Step6

Optimized basic workup and purification workflow to prevent ketal decomposition.

Experimental Protocols

Protocol A: Buffered Aqueous Workup
  • Quench: Upon reaction completion, cool the mixture to 0 °C. Quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous phase reaches pH 8–9.

  • Extraction: Dilute the mixture with an organic extraction solvent (e.g., Ethyl Acetate or Dichloromethane) that has been pre-treated with 0.1% v/v Triethylamine (Et₃N).

  • Phase Separation: Separate the layers and extract the aqueous phase 2–3 times with the buffered organic solvent. Combine the organic layers and wash with brine.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ or K₂CO₃. (Critical: Do not use MgSO₄).

  • Concentration: Filter off the drying agent. Add 1–2 drops of Et₃N directly to the filtrate. Concentrate the solvent in vacuo at a water bath temperature not exceeding 30 °C to yield the crude product.

Protocol B: Triethylamine-Neutralized Silica Gel Chromatography
  • Solvent Preparation: Prepare the desired eluent system (e.g., Hexanes/Ethyl Acetate) and add 1% v/v Et₃N. Mix thoroughly.

  • Column Packing: Slurry-pack the chromatography column using standard silica gel (230–400 mesh) and the Et₃N-spiked eluent.

  • Neutralization: Flush the packed column with at least 2 to 3 column volumes of the Et₃N-spiked eluent. This step is mandatory to fully neutralize the acidic silanol sites on the silica matrix [2].

  • Loading: Dissolve the crude 1,4-Dioxaspiro[4.4]non-7-ylmethanol in a minimum amount of the buffered eluent (or DCM containing a trace of Et₃N) and carefully load it onto the column.

  • Elution: Elute the column using the Et₃N-spiked solvent system.

  • Isolation: Pool the product-containing fractions, add 1 drop of Et₃N to the collection flask, and concentrate in vacuo.

References

  • Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2008). "The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution." The Journal of Organic Chemistry, 74(1), 58–63. URL: [Link]

  • Kumar, A., et al. (2018). "A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids." ACS Omega, 3(5), 5083–5095. URL: [Link]

  • Kurniawan, Y. S., et al. (2017). "Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant." Indonesian Journal of Chemistry, 18(3). URL: [Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504. URL: [Link]

Optimization

overcoming low reactivity of precursors for 1,4-Dioxaspiro[4.4]non-7-ylmethanol

Welcome to the technical support guide for the synthesis of 1,4-Dioxaspiro[4.4]non-7-ylmethanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 1,4-Dioxaspiro[4.4]non-7-ylmethanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the low reactivity of precursors in this synthesis. We will explore the underlying chemical principles and provide actionable troubleshooting strategies to enhance your reaction outcomes.

Introduction: The Synthetic Challenge

1,4-Dioxaspiro[4.4]non-7-ylmethanol is a valuable building block in medicinal chemistry and materials science. Its synthesis, however, is often hampered by the low reactivity of key precursors, particularly in the crucial spiroketalization step. The electron-withdrawing nature of substituents on the cyclopentanone ring, necessary for the final methanol functionality, can deactivate the carbonyl group towards ketal formation. This guide provides a systematic approach to overcoming these hurdles.

A common and logical synthetic route proceeds via two key steps:

  • Ketalization: Protection of the carbonyl group of a 3-functionalized cyclopentanone derivative (e.g., an ester such as ethyl 3-oxocyclopentanecarboxylate) with ethylene glycol to form the spirocyclic core.

  • Reduction: Conversion of the ester functionality to the primary alcohol.

This guide will focus on troubleshooting low yields and incomplete reactions, particularly in the challenging ketalization step.

Frequently Asked Questions (FAQs)

Q1: My ketalization of ethyl 3-oxocyclopentanecarboxylate with ethylene glycol is showing very low conversion. What is the likely cause?

A1: The low reactivity of ethyl 3-oxocyclopentanecarboxylate is the primary issue. The electron-withdrawing ester group at the 3-position deactivates the cyclopentanone carbonyl, making it less electrophilic and thus less susceptible to nucleophilic attack by ethylene glycol. Standard acid-catalyzed ketalization conditions are often insufficient to drive the reaction to completion.

Q2: What are the common side reactions I should be aware of during the spiroketalization of functionalized cyclopentanones?

A2: Besides low conversion, several side reactions can occur, especially under harsh conditions. These include self-condensation of the cyclopentanone precursor, polymerization, and, under strongly acidic conditions, potential degradation of the starting material or product.[1] Careful control of reaction conditions is crucial.

Q3: I am having difficulty reducing the ester of my spiroketal to the alcohol. Are there any specific challenges with this step?

A3: While the reduction of an ester to an alcohol is a standard transformation, the choice of reducing agent is critical to avoid potential side reactions, such as the opening of the spiroketal ring under certain conditions. Powerful, non-selective reducing agents might pose a risk to the ketal functionality, although it is generally stable to hydride reagents.

Q4: Can I introduce the methanol functionality before the ketalization step?

A4: While seemingly a plausible alternative, protecting a 3-(hydroxymethyl)cyclopentanone can be problematic. The free hydroxyl group can interfere with the acid-catalyzed ketalization by competing with ethylene glycol as a nucleophile, leading to undesired side products through intermolecular or intramolecular etherification. Therefore, it is generally advisable to carry out the reduction after the spiroketal core has been successfully formed.

Troubleshooting Guide: Overcoming Low Reactivity in Spiroketalization

This section provides a detailed, step-by-step guide to troubleshoot and optimize the ketalization of precursors with low reactivity.

Issue: Low Yield in the Ketalization of Ethyl 3-Oxocyclopentanecarboxylate

The core of the problem lies in the equilibrium of the ketalization reaction and the reduced electrophilicity of the carbonyl group. To overcome this, a combination of strategies focusing on catalyst choice and reaction conditions is necessary.

Caption: Troubleshooting workflow for low-yield ketalization.

Solution 1: Catalyst System Optimization

Standard mineral acids (e.g., H₂SO₄, HCl) may not be effective enough for deactivated substrates. Consider the following alternatives:

  • Stronger Brønsted Acids: p-Toluenesulfonic acid (TsOH) is a commonly used, effective catalyst for challenging ketalizations.[1] It is crystalline, non-oxidizing, and provides a strong acidic environment to promote the reaction.

  • Lewis Acid Catalysis: Lewis acids can be highly effective by activating the carbonyl group towards nucleophilic attack.

    • Scandium(III) triflate (Sc(OTf)₃): A mild and efficient Lewis acid catalyst for various organic transformations, including the formation of functionalized cyclopentanes.[2]

    • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄): Has been shown to mediate stereocontrolled spirocyclization reactions with high yields.[3]

  • Heterogeneous Catalysts: These offer the advantage of easier removal from the reaction mixture.

    • Montmorillonite KSF: An acidic clay catalyst that has been successfully used for the synthesis of 1,4-dioxaspiro[4.4]nonane derivatives.[4][5]

Catalyst TypeExampleTypical LoadingAdvantagesConsiderations
Brønsted Acid p-Toluenesulfonic acid (TsOH)0.05 - 0.2 eq.Readily available, effective.[1]Can lead to side reactions if not controlled.
Lewis Acid Scandium(III) triflate (Sc(OTf)₃)0.01 - 0.1 eq.Mild conditions, high yields.[2]Higher cost.
Lewis Acid Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)1.0 - 1.5 eq.High stereocontrol, mild.[3]Stoichiometric amounts may be needed.
Heterogeneous Montmorillonite KSF10-20 wt%Easy removal, reusable.[4]May require longer reaction times.
Solution 2: Rigorous Removal of Water

Ketalization is a reversible reaction, and the water produced must be efficiently removed to drive the equilibrium towards the product.

  • Dean-Stark Apparatus: This is the most common and effective method for removing water azeotropically. Ensure your solvent (e.g., toluene, benzene) forms an azeotrope with water.

  • Molecular Sieves: Adding activated molecular sieves (3Å or 4Å) to the reaction mixture can also help to sequester water, although this is generally less efficient for larger-scale reactions than a Dean-Stark trap.

Solution 3: Optimization of Reaction Parameters
  • Temperature: For deactivated substrates, higher temperatures are often required. Refluxing in a suitable solvent like toluene (b.p. 111 °C) is a standard practice.

  • Excess Reagents: Using a moderate excess of ethylene glycol (1.5 to 3 equivalents) can help to shift the equilibrium towards the product. However, a large excess can complicate purification.

Experimental Protocol: Optimized Ketalization

This protocol provides a robust starting point for the synthesis of ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate.

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagents: To the flask, add ethyl 3-oxocyclopentanecarboxylate (1.0 eq.), toluene (approx. 0.2 M concentration of the ketone), ethylene glycol (2.0 eq.), and p-toluenesulfonic acid monohydrate (0.1 eq.).

  • Reaction: Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue refluxing for 4-8 hours after water is no longer being collected.

  • Monitoring: Track the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction mixture to room temperature. Wash with saturated aqueous sodium bicarbonate solution to neutralize the acid, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Troubleshooting Guide: Reduction of the Spiroketal Ester

Issue: Incomplete Reduction or Side Reactions

The reduction of the ester to the primary alcohol is generally a high-yielding transformation. However, selecting the appropriate reducing agent and controlling the reaction conditions are key to success.

EsterReduction cluster_reagents Reducing Agent Selection Start Ester Reduction Reagent Select Reducing Agent Start->Reagent Workup Careful Aqueous Workup Reagent->Workup After complete reaction LAH LiAlH4 (Powerful, standard) Reagent->LAH For full reduction DIBALH DIBAL-H (Can stop at aldehyde) Reagent->DIBALH Caution: temperature control NaBH4 NaBH4 (Generally too weak) Reagent->NaBH4 Not recommended for esters Purify Purification of Alcohol Workup->Purify Product 1,4-Dioxaspiro[4.4]non-7-ylmethanol Purify->Product

Caption: Decision process for the reduction of the spiroketal ester.

Solution: Choice of Reducing Agent
  • Lithium Aluminum Hydride (LiAlH₄): This is a powerful and reliable reagent for the reduction of esters to primary alcohols.[6][7] It is the recommended choice for this transformation. The spiroketal is stable under these conditions.

  • Diisobutylaluminum Hydride (DIBAL-H): While DIBAL-H can reduce esters, it is often used at low temperatures to stop the reaction at the aldehyde stage. For the synthesis of the target alcohol, LiAlH₄ is more straightforward.

  • Sodium Borohydride (NaBH₄): This reagent is generally not strong enough to reduce esters under standard conditions and should be avoided for this step.[6]

Reducing AgentEquivalentsSolventTemperatureKey Considerations
LiAlH₄ 1.5 - 2.0Anhydrous THF or Et₂O0 °C to refluxHighly reactive with water and protic solvents. Requires careful quenching.[7]
DIBAL-H 2.0 - 3.0Anhydrous Toluene or CH₂Cl₂-78 °C to rtPrimarily used for partial reduction to aldehydes.
NaBH₄ -Methanol, Ethanolrt to refluxGenerally unreactive towards esters.[6]
Experimental Protocol: Reduction to the Final Product
  • Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF).

  • Addition: Cool the suspension to 0 °C using an ice bath. Add a solution of ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate (1.0 eq.) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 1-2 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C. Carefully and sequentially add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) will produce a granular precipitate that is easy to filter.

  • Isolation: Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 1,4-Dioxaspiro[4.4]non-7-ylmethanol.

By systematically addressing the challenges of precursor reactivity and optimizing reaction conditions, the synthesis of 1,4-Dioxaspiro[4.4]non-7-ylmethanol can be achieved with improved yields and purity. This guide serves as a practical resource to aid researchers in this endeavor.

References

  • Aho, J. E., Pihko, P. M., & Rissa, T. K. (2005). Chem Rev., 105, 4406–4440.
  • Liu, G., Wurst, J. M., & Tan, D. S. (2009). Stereoselective Synthesis of Benzannulated Spiroketals: Influence of the Aromatic Ring on Reactivity and Conformation. Organic Letters, 11(16), 3670–3673.
  • Tan, D. S. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. The Journal of Organic Chemistry, 82(11), 5439-5453.
  • McAtee, C. C., Ellinwood, D. C., McAtee, R. C., & Schindler, C. S. (2018). Functionalized Cyclopentanes via Sc(III)
  • Yamaguchi, H., et al. (2019). Total synthesis of breviscapin B via intramolecular dehydrative etherification. Organic & Biomolecular Chemistry, 17(4), 839-842.
  • Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Indonesian Journal of Chemistry, 17(2), 303-311.
  • Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant.
  • Master Organic Chemistry. (2015). Intramolecular Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Grignard reaction.
  • Sotorrios, L., et al. (2012). Access to Spirooxindole-Fused Cyclopentanes via a Stereoselective Organocascade Reaction Using Bifunctional Catalysis. The Journal of Organic Chemistry, 77(23), 10799-10807.
  • Majumdar, K. C., & Chattopadhyay, S. K. (2007). Asymmetric Synthesis of Naturally Occuring Spiroketals. Current Organic Chemistry, 11(15), 1339-1365.
  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
  • Rizzacasa, M. A., et al. (2005). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. Arkivoc, 2005(7), 143-156.
  • Wikipedia. (n.d.). Spiroketal.
  • Chemical Synthesis Database. (2025). 1,4-dioxaspiro[4.4]non-6-en-6-ylmethanol.
  • Sigma-Aldrich. (n.d.). (1,4-Dioxaspiro[4.4]nonan-7-yl)methanol.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Topics in Current Chemistry, 264, 1-43.
  • Alizadeh, A., & Zohreh, N. (2013). Stereoselective syntheses of functionalized spirocyclopenteneoxindoles via triphenylphosphine-catalyzed [3+2] cycloaddition reactions. Molecular Diversity, 17(3), 563-571.
  • Jiang, B., et al. (2017). Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1'-isochromene] Derivatives. Organic Letters, 19(14), 3831-3834.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Chemistry Stack Exchange. (2020). Selective reduction of certain functional groups.
  • Clark, J. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. Chemguide.
  • IUPAC. (n.d.). RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Chemistry LibreTexts. (2026). 6.3: Carbonyl Protecting Groups.
  • Alfa Chemistry. (2018).
  • BenchChem. (2025). Improving the yield and purity of Spiro[4.4]nonan-1-one synthesis.
  • MacMillan, D. W. C., et al. (2018). Selective Cross‐Ketonization of Carboxylic Acids Enabled by Metallaphotoredox Catalysis.
  • Zong, H., et al. (2012). Added-Metal-Free Catalytic Nucleophilic Addition of Grignard Reagents to Ketones. The Journal of Organic Chemistry, 77(10), 4645-4652.
  • SynArchive. (n.d.). Protecting Groups List.
  • PubChem. (n.d.). 1,4-Dioxaspiro(4.4)nonane.
  • Sloan Kettering Institute. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals.
  • Zolotarev, A. A., et al. (2017). 1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids.
  • The ScholarShip. (n.d.). A Catalytic Approach to Cyclopentenones (FINAL).
  • Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis.
  • Weix, D. J., et al. (2012). Synthesis of Functionalized Dialkyl Ketones From Carboxylic Acid Derivatives and Alkyl Halides. Organic Letters, 14(5), 1234-1237.
  • Organic Syntheses. (n.d.). 6,10-Dioxaspiro[4.5]dec-3-ene-1,1-dicarbonitrile, 2-phenyl.
  • Jack Westin. (n.d.). Organic Chemistry: Reduction.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.
  • Master Organic Chemistry. (2018).
  • Chemistry Steps. (n.d.).
  • ResearchGate. (2024). Effect of reaction time on the yield of products of cyclopentanone conversion.

Sources

Reference Data & Comparative Studies

Validation

Comparative Spectroscopic Validation Guide: 1,4-Dioxaspiro[4.4]non-7-ylmethanol vs. 3-(Hydroxymethyl)cyclopentan-1-one

In multi-step drug development and complex natural product synthesis, the presence of unprotected reactive moieties often dictates the failure or success of downstream transformations. When a synthetic route requires the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In multi-step drug development and complex natural product synthesis, the presence of unprotected reactive moieties often dictates the failure or success of downstream transformations. When a synthetic route requires the manipulation of a primary alcohol—such as a Swern oxidation to an aldehyde or a Grignard addition—the inherent electrophilicity of an adjacent ketone must be masked.

This guide provides an objective, data-driven comparison between the unprotected intermediate 3-(hydroxymethyl)cyclopentan-1-one and its ethylene ketal-protected counterpart, 1,4-dioxaspiro[4.4]non-7-ylmethanol . By analyzing their spectroscopic profiles, researchers can implement self-validating analytical gates to ensure absolute structural integrity before proceeding to sensitive downstream reactions.

Mechanistic Rationale for Ketal Protection

The conversion of 3-(hydroxymethyl)cyclopentan-1-one [1] to 1,4-dioxaspiro[4.4]non-7-ylmethanol relies on the formation of a 1,4-dioxolane ring at the C1 position[2].

Causality in Protection: The cyclopentanone carbonyl is highly susceptible to nucleophilic attack due to the ring strain and polarization of the C=O bond. By condensing the ketone with ethylene glycol under acidic conditions, the sp³-hybridized spiroketal is formed. This transformation fundamentally alters the electron density of the molecule: it removes the strong electron-withdrawing effect of the carbonyl, shifting the electronic environment of the entire cyclopentane ring. This shift is highly diagnostic and serves as the primary basis for our spectroscopic validation.

Comparative Spectroscopic Data

The following tables summarize the quantitative data required to objectively differentiate the unprotected ketone from the protected spiroketal.

Table 1: Nuclear Magnetic Resonance (NMR) Comparison (in CDCl₃)

CDCl₃ is the solvent of choice as it lacks exchangeable protons, allowing for the observation of the broad hydroxyl singlet (if the sample is rigorously dried), while providing a clear window for the critical ketal multiplets.

Nucleus3-(Hydroxymethyl)cyclopentanone (Unprotected)1,4-Dioxaspiro[4.4]non-7-ylmethanol (Protected)Diagnostic Causality
¹H NMR ~1.50–2.40 ppm (m, 7H, ring CH/CH₂)~1.30–2.00 ppm (m, 7H, ring CH/CH₂)Upfield Shift: Ring protons shift upfield due to the loss of the anisotropic deshielding effect of the carbonyl group.
¹H NMR N/A~3.85–3.95 ppm (m, 4H, ketal CH₂)Ketal Incorporation: Appearance of a distinct 4H multiplet confirms ethylene glycol integration.
¹³C NMR ~218.0 ppm (C=O)~118.0 ppm (O-C-O spiro carbon)Critical Gate: Complete disappearance of the >210 ppm ketone signal and appearance of the spiro carbon confirms 100% conversion.
¹³C NMR ~65.0 ppm (CH₂OH)~67.0 ppm (CH₂OH)Functional Integrity: Minor downfield shift confirms the primary alcohol remains intact and unreacted.
¹³C NMR N/A~64.0, 64.5 ppm (ketal CH₂)Structural Symmetry: Confirms the presence of the dioxolane ring carbons.
Table 2: FT-IR and Mass Spectrometry (GC-MS, EI) Comparison
Technique3-(Hydroxymethyl)cyclopentanone1,4-Dioxaspiro[4.4]non-7-ylmethanolValidation Checkpoint
FT-IR ~1740 cm⁻¹ (Strong C=O stretch)Absent The primary binary gate for reaction completion. If 1740 cm⁻¹ is present, the reaction must be reworked.
FT-IR ~3400 cm⁻¹ (Broad OH stretch)~3400 cm⁻¹ (Broad OH stretch)Confirms the primary alcohol was not inadvertently consumed.
FT-IR ~1050 cm⁻¹ (C-O stretch)~1050–1150 cm⁻¹ (Strong C-O-C stretches)Massive increase in C-O stretching intensity due to the new acetal linkages.
GC-MS m/z 114 [M]⁺m/z 158 [M]⁺+44 Da mass shift corresponds to exact ketalization (+C₂H₆O₂ - H₂O).

Self-Validating Experimental Protocol

To achieve reliable protection, the synthetic protocol must be designed as a self-validating system. The following methodology incorporates physical chemistry principles to drive the reaction and analytical checks to guarantee purity.

Step 1: Azeotropic Ketalization

  • Procedure: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 1.0 equivalent of 3-(hydroxymethyl)cyclopentanone with 1.5 equivalents of ethylene glycol in anhydrous toluene. Add 0.05 equivalents of p-toluenesulfonic acid (p-TsOH) monohydrate. Reflux the mixture for 12 hours.

  • Causality: Toluene is selected to enable the azeotropic removal of water. According to Le Chatelier’s principle, continuously removing the aqueous byproduct via the Dean-Stark trap drives the thermodynamically reversible acetalization strictly toward the protected product [3].

Step 2: Alkaline Quenching and Workup

  • Procedure: Cool the reaction to 0 °C and immediately quench with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: Neutralizing the Brønsted acid catalyst (p-TsOH) is mandatory before concentration. If the mixture remains even slightly acidic during solvent evaporation, the ketal will undergo spontaneous hydrolysis back to the starting ketone, ruining the yield.

Step 3: Spectroscopic Self-Validation

  • Procedure: Before proceeding to downstream synthesis, run a neat FT-IR on the crude oil.

  • Causality: Relying solely on Thin Layer Chromatography (TLC) can be misleading due to the similar polarity (R_f values) between the hydroxymethyl ketone and its ketal. FT-IR provides an immediate, binary validation gate: the absolute absence of the 1740 cm⁻¹ peak proves the reaction is complete.

Validation Workflow

The following decision-tree illustrates the self-validating workflow, ensuring that only fully protected, spectroscopically verified intermediates advance to sensitive downstream reactions.

G A Unprotected Ketone 3-(Hydroxymethyl)cyclopentanone B Ketalization Reaction Ethylene Glycol, p-TsOH, Toluene, Δ A->B C Protected Intermediate 1,4-Dioxaspiro[4.4]non-7-ylmethanol B->C D FT-IR Check: Is 1740 cm⁻¹ peak absent? C->D E 13C NMR Check: Is 118 ppm peak present? D->E  Yes (C=O masked) G Rework: Continue Azeotropic Distillation D->G  No (C=O remains) F Proceed to Downstream (Oxidation/Grignard) E->F  Yes (Ketal formed) E->G  No G->B

Workflow for the synthesis and self-validating spectroscopic analysis of the ketal intermediate.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10931404, 3-(Hydroxymethyl)cyclopentanone" PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 567225, 1,4-Dioxaspiro(4.4)nonane" PubChem, [Link]

  • ACS Publications. "Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines Catalyzed by CAL-B at 38–40 °C" The Journal of Organic Chemistry, [Link]

Comparative

A Comparative Guide to Cross-Reactivity Studies of 1,4-Dioxaspiro[4.4]non-7-ylmethanol-Based Compounds

Introduction The 1,4-dioxaspiro[4.4]nonane scaffold is a recurring motif in natural products and a privileged structure in modern medicinal chemistry.[1] Its rigid, three-dimensional architecture provides a unique framew...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1,4-dioxaspiro[4.4]nonane scaffold is a recurring motif in natural products and a privileged structure in modern medicinal chemistry.[1] Its rigid, three-dimensional architecture provides a unique framework for orienting functional groups in precise spatial arrangements, making it an attractive starting point for designing novel therapeutics. For instance, derivatives of the related 1,4-dioxaspiro[4.5]decane structure have been identified as potent agonists of the 5-HT1A serotonin receptor, a key target for treating anxiety and depression.[2][3]

However, achieving high potency against an intended biological target is only the first step. The path from a promising "hit" compound to a safe and effective drug candidate is paved with rigorous testing, the most critical of which are cross-reactivity studies. An insufficient selectivity profile is a primary reason for clinical trial failures.[4] This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for compounds based on the 1,4-Dioxaspiro[4.4]non-7-ylmethanol core. We will move beyond rote protocols to explain the scientific rationale behind each decision, ensuring a robust and logical approach to de-risking novel chemical entities and building a compelling case for their advancement.

Part 1: The Rationale of Off-Target Profiling: A Tiered Approach to Defining Scope

A common pitfall is to view cross-reactivity screening as an exhaustive, brute-force endeavor. A more strategic, tiered approach is both scientifically sound and resource-efficient. The goal is to build a progressively detailed understanding of a compound's interaction with the proteome.

Tier 1: Primary Target Family Screening The most likely off-targets are often those structurally related to the primary target. If your lead compound, a 1,4-Dioxaspiro[4.4]non-7-ylmethanol derivative, is designed as a 5-HT1A agonist, the initial screening panel should logically include other receptors that share structural homology or are modulated by the same endogenous ligand.

  • Rationale: Proteins from the same family (e.g., aminergic G-protein coupled receptors) share conserved residues and binding pocket features. A compound designed to fit one "lock" may inadvertently fit a similar "key."

  • Example Panel for a 5-HT1A Agonist:

    • Other Serotonin Receptors (5-HT1B, 5-HT1D, 5-HT2A, 5-HT7, etc.)

    • Adrenergic Receptors (α1, α2, β1, β2)

    • Dopamine Receptors (D1, D2, D3, D4)

Tier 2: Broad Liability & Safety Panels Regulatory agencies require thorough safety assessments to support Investigational New Drug (IND) or Clinical Trial Application (CTA) submissions.[5][6] This involves screening against a panel of established "liability targets"—proteins whose modulation is empirically linked to adverse events.

  • Rationale: Early identification of off-target binding to these critical proteins can prevent costly late-stage failures.[5]

  • Example Panel Targets:

    • hERG Channel: To assess risk of cardiac arrhythmia (QT prolongation).

    • Cyclooxygenases (COX-1, COX-2): To assess risk of gastrointestinal or cardiovascular side effects.

    • Cytochrome P450 (CYP) Enzymes (e.g., 3A4, 2D6): To assess potential for drug-drug interactions.

    • A Broad Kinase Panel: Kinases share a conserved ATP binding site, making them a frequent source of off-target activity.[4]

Tier 3: In Silico Prediction & Unbiased Screening The third tier serves to answer the question, "What did we miss?" It employs computational and unbiased experimental methods to generate new hypotheses about potential off-targets.

  • Rationale: In silico methods use the 2D and 3D structure of your compound to predict interactions across the known proteome, flagging potential targets that were not intuitively obvious.[7][8][9] Unbiased experimental methods can then confirm these predictions or discover entirely novel interactions.

  • Methods:

    • Computational Docking/Pharmacophore Screening: Predicts binding based on structural and chemical complementarity.[7]

    • Cellular Thermal Shift Assay (CETSA®): An experimental method that identifies targets by measuring changes in protein thermal stability upon ligand binding, directly in a cellular environment.[10]

Part 2: A Multi-Modal Experimental Approach to Cross-Reactivity

No single assay can provide a complete picture of a compound's selectivity. A robust strategy integrates data from multiple orthogonal assays, progressing from simple binding to complex cellular function.

Workflow for Comprehensive Cross-Reactivity Assessment

G cluster_0 Tier 1 & 2: Panel Screening cluster_1 Tier 3: Unbiased Discovery A Compound of Interest (1,4-Dioxaspiro-based) B Biochemical Binding Assays (e.g., Radioligand Binding) A->B Does it bind? D In Silico Prediction (Hypothesis Generation) A->D C Cell-Based Functional Assays (e.g., cAMP, Ca2+ Flux) B->C If yes, what is the functional consequence? F Data Integration & Selectivity Analysis C->F E Proteome-Wide Assays (e.g., CETSA® with Mass Spec) D->E Validate novel hits E->F G Lead Optimization or Candidate Selection F->G

Caption: Tiered workflow for cross-reactivity profiling.

Methodology 1: Biochemical Binding Assays

These assays directly measure the affinity of a compound for a target protein. They are high-throughput and excellent for initial, broad screening.

  • Principle: The core principle is competition. A labeled ligand with known affinity for the target (the "radioligand") is incubated with the target protein. Your unlabeled test compound is then added at increasing concentrations, and its ability to displace the radioligand is measured.

  • Experimental Protocol: Radioligand Binding Assay

    • Preparation: Prepare cell membranes or purified protein expressing the target of interest (e.g., 5-HT1A receptor).

    • Reaction Setup: In a 96-well plate, combine the protein preparation, a fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A), and a range of concentrations of the test compound (typically from 10 µM down to 1 pM).

    • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The protein and any bound radioligand will be trapped on the filter, while unbound radioligand passes through.

    • Detection: Wash the filters to remove non-specific binding. Place the filtermat in a scintillation counter to quantify the amount of radioactivity in each well.

    • Data Analysis: Plot the percentage of radioligand displaced versus the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Methodology 2: Cell-Based Functional Assays

Binding does not always equal function.[11] A compound might bind to an off-target receptor but have no effect (silent binding), or it could act as an agonist, antagonist, or inverse agonist. Functional assays are critical for understanding the physiological consequences of an off-target interaction.

  • Principle: These assays measure a downstream cellular event that occurs upon receptor activation or inhibition (e.g., a change in second messenger levels like cAMP or calcium).

  • Experimental Protocol: cAMP Functional Assay (for Gi-coupled receptors like 5-HT1A)

    • Cell Culture: Use a recombinant cell line stably expressing the target receptor (e.g., CHO-K1 cells expressing human 5-HT1A).

    • Cell Plating: Seed the cells into a 384-well plate and culture overnight.

    • Forskolin Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and raise intracellular cAMP levels.

    • Compound Addition: Immediately add the test compound across a range of concentrations. An agonist will inhibit forskolin-stimulated cAMP production, while an antagonist will block the inhibitory effect of a known agonist.

    • Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Lysis & Detection: Lyse the cells and use a detection kit (e.g., HTRF, AlphaLISA) to quantify the amount of cAMP in each well.

    • Data Analysis: Plot the cAMP signal versus compound concentration. For agonists, this will yield a dose-dependent inhibition curve from which an EC50 (potency) and Emax (efficacy) can be determined.

Part 3: Data Integration, Visualization, and Decision Making

The ultimate goal is to synthesize data from all assays into a clear selectivity profile that can guide decision-making.

Comparative Data Summary

All quantitative data should be summarized in a structured table. This allows for at-a-glance comparison of a compound's on-target potency versus its off-target activity.

TargetAssay TypeParameterCompound X ResultSelectivity Index (vs. 5-HT1A)
5-HT1A (On-Target) Binding Ki (nM) 1.2 -
Functional (cAMP) EC50 (nM) 2.5 -
D2 (Dopamine)BindingKi (nM)350292-fold
Functional (cAMP)EC50 (nM)>10,000 (inactive)>4,000-fold
α1a (Adrenergic)BindingKi (nM)890742-fold
Functional (Ca2+ Flux)EC50 (nM)>10,000 (inactive)>4,000-fold
hERGBindingKi (nM)>10,000>8,300-fold
  • Selectivity Index: This is a critical metric calculated as Off-Target Ki / On-Target Ki. A selectivity window of >100-fold is a common benchmark in drug discovery, indicating a reasonably low probability of off-target effects at therapeutic concentrations.[12]

Decision-Making Framework

The selectivity profile informs a clear, logical decision-making process.

G start Selectivity Data for Compound X q1 Is On-Target Potency Acceptable (<10 nM)? start->q1 q2 Is Selectivity Index >100-fold for all off-targets? q1->q2 Yes res2 Terminate or Redesign: Improve Potency q1->res2 No q3 Is the off-target a known liability (e.g., hERG)? q2->q3 No res1 Proceed to In Vivo Efficacy/Tox Studies q2->res1 Yes q4 Is there functional activity at the off-target? q3->q4 No res3 Terminate or Redesign: Mitigate Off-Target Activity q3->res3 Yes q4->res3 Yes res4 Low Priority Concern: Monitor in vivo q4->res4 No (Binding Only)

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 1,4-Dioxaspironon-7-ylmethanol

Comprehensive Safety and Disposal Protocol for 1,4-Dioxaspiro[1]non-7-ylmethanol As a critical building block in organic synthesis and drug development, 1,4-Dioxaspiro[1]non-7-ylmethanol (CAS No.: 65005-20-1) requires ri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 1,4-Dioxaspiro[1]non-7-ylmethanol

As a critical building block in organic synthesis and drug development, 1,4-Dioxaspiro[1]non-7-ylmethanol (CAS No.: 65005-20-1) requires rigorous operational oversight, particularly during disposal. Because its structure features both a primary alcohol and a spiro-fused 1,4-dioxolane ring (an acetal), it presents specific chemical hazards that dictate strict logistical and safety protocols.

This guide provides researchers and laboratory managers with a self-validating, step-by-step disposal framework grounded in authoritative chemical safety standards.

Hazard Causality: The Science of Acetal Autoxidation

To handle 1,4-Dioxaspiro[1]non-7-ylmethanol safely, one must understand the causality behind its primary hazard: peroxide formation .

The 1,4-dioxolane ring contains secondary and tertiary carbons directly adjacent to ether oxygens. Upon prolonged exposure to atmospheric oxygen and ambient light, these carbon-hydrogen bonds undergo radical abstraction. Molecular oxygen ( O2​ ) inserts into the bond, forming highly reactive hydroperoxides[2].

  • The Causality: As the solvent evaporates or ages, these hydroperoxides concentrate. When subjected to mechanical shock, thermal stress, or friction (such as unscrewing a crystallized cap), the weak O-O peroxide bonds cleave homolytically, releasing massive amounts of kinetic energy and gas, resulting in an explosion.

  • Flammability: In addition to peroxide risks, the hydrocarbon backbone renders the liquid highly combustible, requiring standard non-halogenated flammable waste protocols.

Because of these dual hazards, you cannot simply pour this chemical into a standard waste carboy. It requires a systematic, validated pre-disposal assessment.

Quantitative Data: Peroxide Thresholds & EPA Compliance

Before any disposal action is taken, the chemical must be tested. The table below summarizes the quantitative thresholds for peroxide concentrations, the required operational actions, and the corresponding U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) waste codes[3].

Peroxide Level (ppm)Hazard StatusRequired Operational ActionEPA Waste Classification
< 20 ppm Safe / NormalProceed directly to standard non-halogenated organic waste stream.D001 (Ignitable)
20 - 100 ppm Elevated RiskDo not distill or evaporate. Quench immediately using the Fe(II)SO 4​ protocol before disposal.D001 (Ignitable)
> 100 ppm Severe Explosion HazardDO NOT MOVE. Evacuate the immediate area and contact institutional EHS.D003 (Reactive)
Visible Crystals Imminent Detonation RiskDO NOT TOUCH OR OPEN. Evacuate the lab immediately and call EHS/Bomb Squad.D003 (Reactive)

Operational Workflow: The Disposal Decision Tree

The following diagram illustrates the self-validating decision matrix for the disposal of 1,4-Dioxaspiro[1]non-7-ylmethanol.

DisposalWorkflow Start 1,4-Dioxaspiro[4.4]non-7-ylmethanol Ready for Disposal Visual Visual Inspection (Check for crystals/viscosity) Start->Visual Crystals Crystals Present? Visual->Crystals EHS DO NOT TOUCH. Evacuate & Call EHS Crystals->EHS Yes Test Peroxide Strip Test (Quantofix / KI) Crystals->Test No Decision Peroxide Level? Test->Decision Decision->EHS > 100 ppm Safe < 20 ppm Safe for standard disposal Decision->Safe < 20 ppm Danger 20 - 100 ppm Requires Quenching Decision->Danger 20-100 ppm WasteBin Non-Halogenated Organic Waste Stream Safe->WasteBin Quench Quench with Fe(II)SO4 or Sodium Bisulfite Danger->Quench Quench->Test Re-test Incineration EPA-Compliant Incineration (D001/D003) WasteBin->Incineration

Figure 1: Decision tree and workflow for the safe disposal of 1,4-Dioxaspiro[1]non-7-ylmethanol.

Step-by-Step Methodologies

Phase 1: Pre-Disposal Assessment
  • Visual Inspection: Without moving the bottle, inspect the liquid and the cap threads. If you observe a viscous syrup, discoloration, or white, web-like crystals, stop immediately . These are solid peroxides. Contact Environmental Health and Safety (EHS)[4].

  • Quantification: If the liquid is clear, dip a Quantofix peroxide test strip (or use a Potassium Iodide/Acetic Acid solution) into the solvent. Read the concentration after 15 seconds.

  • Routing: Based on the reading, route the chemical according to the thresholds in Section 2.

Phase 2: Ferrous Sulfate Quenching Protocol (For 20 - 100 ppm)

If peroxides are detected at elevated but manageable levels, they must be chemically reduced before the solvent can be transferred to a waste carboy. This protocol utilizes Iron(II) to reduce reactive hydroperoxides into non-reactive alcohols via a single-electron transfer mechanism, oxidizing the iron to Fe(III)[5][6].

Note: This protocol is a self-validating loop. You do not assume the chemical is safe until a secondary test proves it.

Materials Required:

  • Iron(II) sulfate heptahydrate (FeSO 4​ ·7H 2​ O)

  • Concentrated Sulfuric Acid (H 2​ SO 4​ )

  • Deionized water

  • Magnetic stirrer and stir bars

Step-by-Step Procedure:

  • Reagent Preparation: In a fume hood, prepare the standard quenching solution. Dissolve 6 g of FeSO 4​ ·7H 2​ O in 11 mL of deionized water. Slowly, dropwise, add 6 mL of concentrated H 2​ SO 4​ [5]. (Caution: Highly exothermic).

  • Addition: Slowly add this acidic ferrous sulfate solution to 1 Liter of the contaminated 1,4-Dioxaspiro[1]non-7-ylmethanol. (Scale the reagent volumes proportionally if you are disposing of less than 1 L).

  • Agitation: Stir the mixture vigorously for 15 to 30 minutes at room temperature. The vigorous stirring ensures maximum contact between the aqueous quenching agent and the organic solvent.

  • Validation (The Retest): Stop the stirring and allow the phases to separate. Dip a fresh peroxide test strip into the upper organic layer.

  • Iteration: If the strip reads > 20 ppm, repeat steps 2-4. Do not proceed to disposal until the strip reads < 20 ppm.

  • Final Disposal: Once validated as safe, decant the organic layer into your lab's designated Non-Halogenated Organic Waste container. The remaining acidic aqueous layer must be neutralized to a pH between 5.5 and 9.5 before being disposed of in the aqueous waste stream[3].

Phase 3: Logistical Waste Packaging
  • Segregation: Never mix 1,4-Dioxaspiro[1]non-7-ylmethanol waste with halogenated solvents, strong oxidizers, or heavy metal waste.

  • Labeling: Clearly label the waste carboy with the chemical name, the date of initial waste accumulation, and the EPA Waste Code D001 .

  • Storage: Store the waste carboy in a cool, dark, well-ventilated flammable storage cabinet until EHS pickup. Do not store it near heat sources, as residual trace peroxides can reform over time.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version). National Research Council. The National Academies Press, 2011. Available at:[Link]

  • Regulations for Hazardous Waste Generated by Academic Laboratories. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Challenges of Legacy Chemicals. ACS Chemical Health & Safety, 2020. Available at:[Link]

  • Procedure for Quenching Organic Peroxides and Hydroperoxides. University of Washington Environmental Health & Safety. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 1,4-Dioxaspiro[4.4]non-7-ylmethanol

Safe Handling and Operational Protocols for 1,4-Dioxaspiro[1]non-7-ylmethanol As a specialized building block in organic synthesis and drug development, 1,4-Dioxaspiro[1]non-7-ylmethanol (CAS: 65005-20-1) demands precise...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Safe Handling and Operational Protocols for 1,4-Dioxaspiro[1]non-7-ylmethanol

As a specialized building block in organic synthesis and drug development, 1,4-Dioxaspiro[1]non-7-ylmethanol (CAS: 65005-20-1) demands precise, causality-driven handling protocols[2]. This application guide provides researchers and safety officers with a comprehensive operational and disposal plan. By understanding the underlying chemical reactivity of this compound, laboratories can implement self-validating safety systems that ensure scientific integrity and personnel protection.

Chemical Profile & Hazard Causality

1,4-Dioxaspiro[1]non-7-ylmethanol features a primary hydroxyl group alongside a spiroketal moiety. Understanding the behavior of this spiroketal framework is the cornerstone of its safe handling[3].

The Causality of Hazards: Spiroketals are highly stable under neutral and basic conditions but are exquisitely sensitive to acid-catalyzed hydrolysis[3]. Exposure to Brønsted or Lewis acids in the presence of ambient moisture triggers a rapid ring-cleavage event. This degradation yields cyclopentanone and a glycerol derivative. Cyclopentanone is a volatile organic compound (VOC) that acts as a severe eye and respiratory irritant. Therefore, the primary safety directive is to prevent accidental acidification and manage potential VOC exposure during all transfer and reaction steps[1].

HydrolysisPathway Spiro 1,4-Dioxaspiro[4.4]non-7-ylmethanol (Stable Acetal) Acid H+ / Moisture (Acidic Trigger) Spiro->Acid Exposure Intermediate Oxocarbenium Intermediate Acid->Intermediate Protonation Products Cyclopentanone + Glycerol Derivative Intermediate->Products Ring Cleavage

Figure 1: Acid-catalyzed hydrolysis pathway of 1,4-Dioxaspiro[1]non-7-ylmethanol.

Quantitative Safety Metrics & PPE Matrix

To mitigate the risks associated with spiroketal handling and potential cleavage, a strict Personal Protective Equipment (PPE) regimen is required[4]. The following tables summarize the quantitative metrics and the causality behind each PPE requirement.

Table 1: Physicochemical & Safety Metrics

ParameterValue / SpecificationSafety Implication
CAS Number 65005-20-1Unique identifier for inventory and hazard tracking[2].
Fume Hood Face Velocity 80 – 120 fpmMinimum required to capture volatile cleavage products[5].
Glove Thickness (Nitrile) ≥ 0.4 mmProvides >240 minutes breakthrough time against organic acetals[4].
Storage Temperature 2 – 8 °CMinimizes thermal degradation and vapor pressure buildup[1].

Table 2: Personal Protective Equipment (PPE) Matrix

Protection AreaRequired PPESpecification / MaterialCausality / Rationale
Eye/Face Chemical Safety GogglesANSI Z87.1 certified, indirect ventingProtects against splashes and volatile cyclopentanone vapors if accidental hydrolysis occurs[5].
Hands Chemical-Resistant GlovesNitrile (≥ 0.4 mm thickness)Prevents dermal absorption of the alcohol and its lipophilic spiroketal framework[4].
Body Lab Coat & ApronFlame-resistant (FR) cotton lab coatProtects against static discharge and chemical spills during transfer[5].
Respiratory Organic Vapor RespiratorHalf-mask with A1/P3 or OV cartridgesRequired only if handling outside a certified fume hood or during large-scale spills[6].

Operational Workflows & Handling Protocols

Every protocol described below is designed as a self-validating system . Operators must verify specific conditions before proceeding to the next step, ensuring that the causality of potential hazards (acid exposure, moisture, poor ventilation) is actively managed.

Step 1: Pre-Operation Environmental Verification

  • Action: Conduct all handling inside a certified chemical fume hood.

  • Validation: Verify the fume hood face velocity is actively reading between 80–120 fpm using the digital monitor. Use a Kimwipe to visually confirm inward airflow[5].

  • Causality: Ensures any volatile byproducts from accidental degradation are immediately exhausted away from the operator's breathing zone.

Step 2: Glassware Preparation & Neutralization

  • Action: Use strictly base-washed, oven-dried glassware for all transfers and reactions.

  • Validation: Rinse the reaction flask with a dilute triethylamine/dichloromethane solution, followed by inert gas drying, prior to introducing the compound.

  • Causality: Trace acidic residues on standard borosilicate glassware can initiate spontaneous spiroketal ring-opening[3].

Step 3: Transfer and Weighing

  • Action: Transfer the compound using a clean, non-sparking stainless steel or PTFE spatula[1].

  • Validation: Weigh the material in a closed, tared vial to prevent ambient moisture ingress.

  • Causality: The primary hydroxyl group is hygroscopic; minimizing atmospheric exposure prevents moisture accumulation, which facilitates hydrolysis in the presence of trace protons.

Step 4: Reaction Execution

  • Action: Maintain a strictly inert atmosphere (Nitrogen or Argon) during addition.

  • Validation: Spot the receiving reaction mixture on wet pH paper to ensure pH > 7.0 before adding the spiroketal.

  • Causality: Confirming a basic or strictly neutral environment guarantees the structural integrity of the spiroketal during the reaction phase.

OperationalWorkflow Storage 1. Storage & Retrieval (Inert gas, 2-8°C) PPE 2. PPE & Hood Verification (Face velocity 80-120 fpm) Storage->PPE Pre-operation check Transfer 3. Base-Washed Transfer (Avoid acidic glassware) PPE->Transfer Under active exhaust Reaction 4. Reaction Execution (pH > 7 verified) Transfer->Reaction Controlled addition Waste 5. Waste Segregation (Non-acidic organic stream) Reaction->Waste Post-reaction disposal

Figure 2: End-to-end self-validating operational workflow for handling spiroketal compounds.

Spill Response & Disposal Plans

Immediate and structurally sound responses to spills prevent the escalation of chemical hazards.

Spill Mitigation Procedure:

  • Isolate: Evacuate non-essential personnel and eliminate all ignition sources in the immediate vicinity[1].

  • Neutralize & Absorb: Cover the spill with a chemically inert, slightly basic absorbent (e.g., sodium carbonate mixed with sand). Critical: Do not use acidic clay absorbents, as they will degrade the compound and release irritating vapors[4].

  • Collect: Use non-sparking tools to sweep the absorbed material into a highly visible, sealable hazardous waste container[1].

  • Decontaminate: Wash the affected area with a mild alkaline detergent and water, ensuring all residues are neutralized[4].

Waste Disposal Plan:

  • Segregation Rule: Dispose of 1,4-Dioxaspiro[1]non-7-ylmethanol waste strictly in the Non-Halogenated, Non-Acidic Organic Waste stream[4].

  • Causality: Mixing this compound with acidic waste streams (e.g., nitric acid, sulfuric acid waste) will generate heat and volatile organic irritants, potentially causing container pressurization and catastrophic rupture.

References

  • Scentry Biologicals, Inc. "Safety Data Sheet: Spiroketal Male Polymer Lure." Scentry. URL: [Link]

  • State of New Jersey. "Hazardous Substance Fact Sheet: Acetal." NJ.gov. URL: [Link]

  • Thieme Connect. "The Synthesis of Spiroketals." Science of Synthesis. URL:[Link]

  • DirectPCW. "ACETAL CD - Safety Data Sheet." DirectPCW. URL:[Link]

  • Cleanchem Laboratories. "Material Safety Data Sheets: 4-Chlorobutyraldehyde Diethyl Acetal." Cleanchem. URL: [Link]

  • Agrian. "Magnet OL Attract & Kill Target Device MSDS." Agrian. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dioxaspiro[4.4]non-7-ylmethanol
Reactant of Route 2
1,4-Dioxaspiro[4.4]non-7-ylmethanol
© Copyright 2026 BenchChem. All Rights Reserved.